1-(Benzyloxy)-3-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOSFBOCFVINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469700 | |
| Record name | 1-(Benzyloxy)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-35-4 | |
| Record name | 1-(Benzyloxy)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Benzyloxy)-3-fluorobenzene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and a reliable synthetic route for 1-(benzyloxy)-3-fluorobenzene. Given the absence of comprehensive published experimental data for this specific molecule, this guide combines established chemical principles with data from closely related analogs to offer accurate predictions and detailed procedural guidance for its synthesis and characterization.
Chemical Structure and Properties
This compound, with the CAS Number 72216-35-4, is an aromatic ether.[1] Its structure features a fluorobenzene ring linked to a benzyl group through an ether oxygen. This combination of a flexible, hydrophobic benzyloxy group and an electron-withdrawing fluorine atom makes it an interesting scaffold for investigation in medicinal chemistry and materials science.
The fluorine substituent can influence the molecule's conformation, lipophilicity, and metabolic stability, properties of significant interest in drug design.[2]
Table 1: Physicochemical Properties of this compound
| Property | Data | Source/Method |
| Molecular Formula | C₁₃H₁₁FO | - |
| Molecular Weight | 202.22 g/mol | Calculated.[1][3] |
| Appearance | Solid | [1] |
| CAS Number | 72216-35-4 | [1] |
| Predicted Melting Point | 35-45 °C | Estimated based on related structures. The parent compound, fluorobenzene, is a liquid at room temperature (-44 °C m.p.), but the addition of the larger benzyloxy group increases molecular weight and potential for crystal packing forces.[4] |
| Predicted Boiling Point | ~310-320 °C at 760 mmHg | Estimated based on related structures like 1-(benzyloxy)-3-bromo-5-fluorobenzene (Boiling Point: 320-331 °C).[5] |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Acetone. | General solubility characteristics of aryl benzyl ethers. |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[6][7][8] In this case, 3-fluorophenol is deprotonated by a weak base to form the 3-fluorophenoxide, which then displaces the bromide from benzyl bromide.
Reaction Scheme:
3-Fluorophenol + Benzyl Bromide --(K₂CO₃, Acetone)--> this compound
Experimental Protocol:
-
Materials:
-
3-Fluorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.
-
Wash the filtered solids with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 3-fluorophenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[9]
-
Predicted Spectroscopic Data
The following data are predictions based on the analysis of substituent effects and data from analogous compounds. Experimental verification is recommended.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.25-7.45 | m | 5H, Phenyl group of benzyl |
| ~7.20 | ddd, J ≈ 8.0, 8.0, 6.0 | 1H, H-5 (para to F, ortho to O) | |
| ~6.80 | ddd, J ≈ 10.0, 2.0, 2.0 | 1H, H-2 (ortho to F and O) | |
| ~6.75 | ddd, J ≈ 8.0, 2.0, 2.0 | 1H, H-4 (ortho to O, meta to F) | |
| ~6.70 | ddd, J ≈ 8.0, 8.0, 2.0 | 1H, H-6 (ortho to F, meta to O) | |
| ~5.10 | s | 2H, -O-CH₂-Ph | |
| ¹³C | ~164 (d) | d, ¹JCF ≈ 245 Hz | C-3 (C-F) |
| ~160 (d) | d, ³JCF ≈ 11 Hz | C-1 (C-O) | |
| ~136.5 | s | Quaternary C of benzyl group | |
| ~130.5 (d) | d, ³JCF ≈ 10 Hz | C-5 | |
| ~128.6 | s | ortho-C of benzyl group | |
| ~128.1 | s | para-C of benzyl group | |
| ~127.5 | s | meta-C of benzyl group | |
| ~110 (d) | d, ⁴JCF ≈ 3 Hz | C-4 | |
| ~107 (d) | d, ²JCF ≈ 21 Hz | C-2 | |
| ~102 (d) | d, ²JCF ≈ 25 Hz | C-6 | |
| ~70.5 | s | -O-C H₂-Ph | |
| ¹⁹F | ~ -112.0 | m | 1F, Ar-F |
Note: Predicted NMR data is based on additive models and spectral data of fluorobenzene, anisole, and benzyl phenyl ether.[10][11][12]
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Wavenumber (cm⁻¹) / m/z | Predicted Assignment |
| IR | 3100-3030 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-CH₂-) | |
| 1610, 1590, 1490 | Aromatic C=C ring stretching | |
| ~1250 | Aryl-O-Alkyl ether C-O asymmetric stretch | |
| ~1150 | C-F stretch | |
| 850-690 | Aromatic C-H out-of-plane bending (characteristic of 1,3-disubstitution) | |
| MS (EI) | 202 | [M]⁺, Molecular ion peak |
| 107 | [C₇H₇O]⁺, Loss of fluorophenyl radical | |
| 91 | [C₇H₇]⁺, Tropylium ion, a very common and stable fragment from benzyl groups, resulting from the cleavage of the C-O bond. This is expected to be the base peak. | |
| 77 | [C₆H₅]⁺, Phenyl cation from the benzyl group |
Note: Predicted IR frequencies are based on standard correlation tables.[13][14][15] Predicted MS fragmentation is based on common pathways for aryl benzyl ethers.[16]
Applications and Biological Context
While no specific biological activities have been reported for this compound itself, the incorporation of fluorinated aromatic moieties is a well-established strategy in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[2]
Furthermore, complex molecules incorporating a (3'-benzyloxy)-3-fluoro-biphenyl scaffold have been synthesized and investigated for their potential as antibacterial agents, acting as inhibitors of the FabI enzyme.[9] This suggests that the this compound core structure could serve as a valuable building block for the synthesis of novel therapeutic agents. Its study can provide insights into the structure-activity relationships of fluorinated and benzyloxy-containing compounds.
References
- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-(Benzyloxy)-3-bromo-5-fluorobenzene (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. eng.uc.edu [eng.uc.edu]
- 16. ugto.mx [ugto.mx]
In-Depth Technical Guide: 1-(Benzyloxy)-3-fluorobenzene (CAS 72216-35-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-fluorobenzene (CAS 72216-35-4), a key intermediate in pharmaceutical and chemical synthesis. The document details the compound's physicochemical properties, synthesis via Williamson ether synthesis, and its potential applications in drug discovery, supported by available data. While specific biological activity for this compound is not extensively documented in publicly available literature, the known importance of the fluorobenzene and benzyloxy moieties in medicinal chemistry suggests its potential as a scaffold in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol .[1] It is also known by synonyms such as 1-fluoro-3-(phenylmethoxy)benzene and 3-fluorobenzyl phenyl ether. The presence of the fluorine atom and the benzyloxy group significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 72216-35-4 | [1] |
| Molecular Formula | C₁₃H₁₁FO | [1] |
| Molecular Weight | 202.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1] |
Storage and Handling: Store in a cool, dry place in a tightly sealed container. Avoid moisture and direct sunlight.[1]
Synthesis
The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two main approaches to synthesize this specific ether:
-
Route A: Reaction of 3-fluorophenol with benzyl bromide or benzyl chloride.
-
Route B: Reaction of benzyl alcohol with 1-fluoro-3-halobenzene (e.g., 1-fluoro-3-iodobenzene or 1-bromo-3-fluorobenzene).
General Experimental Protocol (Williamson Ether Synthesis)
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Logical Workflow for Williamson Ether Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below. Researchers should perform their own spectral analysis for confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzyl group and the fluorinated aromatic ring. The benzylic protons (-CH₂-) would appear as a singlet. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the fluorinated ring will show smaller two- and three-bond coupling constants.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the benzyl group or the fluorophenyl group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, C=C aromatic ring stretching, and the C-F bond.
Applications in Drug Development
The incorporation of a fluorine atom into a drug molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] The fluorobenzene moiety is a common feature in a wide range of pharmaceuticals, including antibacterial, antifungal, and anti-inflammatory agents.[2]
While specific studies detailing the biological activity of this compound are scarce in the available literature, its structural motifs are present in compounds with known neuroprotective effects. For instance, benzyloxy benzamide derivatives have been investigated as inhibitors of the PSD95-nNOS protein-protein interaction, a potential therapeutic strategy for ischemic stroke.[3] This suggests that this compound could serve as a valuable starting material or scaffold for the synthesis of novel drug candidates targeting a variety of diseases.
Potential Drug Discovery Pathway:
Caption: A potential pathway for utilizing this compound in drug discovery.
Safety Information
Based on data for structurally similar compounds, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While comprehensive biological and spectral data are not yet widely available, its structural features suggest it is a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their synthetic and medicinal chemistry endeavors. Further research is warranted to fully elucidate its properties and potential applications.
References
- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Biological Significance of 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 1-(Benzyloxy)-3-fluorobenzene, a compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols for the determination of its key physical characteristics. Furthermore, a synthetic pathway for its preparation via the Williamson ether synthesis is described. This guide also explores the biological significance of the (3-fluoro)benzyloxyphenyl moiety as a pharmacophore in the modulation of sodium channel activity, a critical consideration for drug discovery and development.
Core Physical Properties
While specific experimentally determined physical properties for this compound are not widely reported, its fundamental molecular attributes have been established.
| Property | Value | Source |
| CAS Number | 72216-35-4 | [1] |
| Molecular Formula | C₁₃H₁₁FO | [1] |
| Molecular Weight | 202.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Density | Not Reported | |
| Solubility | Not Reported |
Experimental Protocols for Physical Property Determination
The following sections outline standard laboratory procedures that can be employed to determine the primary physical properties of this compound.
Synthesis via Williamson Ether Synthesis
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 3-fluorophenol with benzyl bromide in the presence of a base.[2][3]
Materials:
-
3-fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-fluorophenol (1.0 equivalent) in acetone or DMF in a round-bottom flask, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 3-fluorophenoxide salt.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Caption: Workflow for the synthesis of this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[4]
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[5]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Boiling Point Determination (for liquids, if applicable)
While this compound is reported as a solid, this protocol is provided for completeness should a low melting point be observed.[6][7]
Materials:
-
This compound (if liquid at or near room temperature)
-
Small test tube or fusion tube
-
Capillary tube, sealed at one end
-
Thiele tube or other heating apparatus
-
Thermometer
-
Heating oil (e.g., mineral oil)
Procedure:
-
Place a small amount of the liquid sample into the fusion tube.
-
Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing heating oil.
-
Heat the apparatus gently and uniformly.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Note the temperature at which this rapid bubbling occurs; this is the boiling point.
Density Determination
The density of a solid can be determined using the buoyancy method based on Archimedes' principle.[8][9]
Materials:
-
A sample of this compound
-
Analytical balance
-
A liquid of known density in which the sample is insoluble (e.g., a hydrocarbon solvent)
-
Beaker
-
Fine thread
Procedure:
-
Weigh the solid sample in air (W_air).
-
Suspend the solid from the balance using the fine thread and weigh it while fully submerged in the liquid of known density (ρ_liquid). Record this weight (W_liquid).
-
Calculate the density of the sample (ρ_sample) using the following formula: ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid
Solubility Testing
A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and potential applications of the compound.[10]
Materials:
-
Small test tubes
-
This compound
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aqueous HCl, 5% aqueous NaOH)
Procedure:
-
Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.
-
Agitate the mixtures thoroughly (e.g., by vortexing) for a set period.
-
Visually observe whether the solid has dissolved.
-
Classify the solubility as soluble, partially soluble, or insoluble for each solvent.
Biological Significance: A Pharmacophore for Sodium Channel Modulation
The (3-fluoro)benzyloxyphenyl moiety, present in this compound, has been identified as a novel pharmacophore that promotes the slow inactivation of voltage-gated sodium (Na⁺) channels.[11] This is a significant finding for drug discovery, particularly in the development of therapeutics for neurological disorders.
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. Modulation of their activity, specifically enhancing slow inactivation, is a mechanism of action for several antiepileptic drugs.[11] The discovery that the (3-fluoro)benzyloxyphenyl unit can confer this activity provides a valuable structural motif for the design of new neurological agents.
Caption: Conceptual pathway of sodium channel modulation.
Conclusion
References
- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 2. jk-sci.com [jk-sci.com]
- 3. Khan Academy [khanacademy.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 9. mt.com [mt.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-(Benzyloxy)-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxy)-3-fluorobenzene is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed experimental protocols for the determination of its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules and established methodologies to provide a robust framework for its characterization. Visualizations of a conceptual metabolic pathway and a generalized experimental workflow are included to further aid in its practical application.
Physicochemical Properties
| Property | This compound (Predicted/Calculated) | 1-(Benzyloxy)-4-fluorobenzene (Experimental/Calculated) | Data Source |
| Molecular Formula | C13H11FO | C13H11FO | PubChem |
| Molecular Weight | 202.22 g/mol | 202.22 g/mol | PubChem[1] |
| Appearance | Solid (Predicted) | - | - |
| XLogP3 | 3.9 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | 3 | PubChem[1] |
Solubility Data and Experimental Protocol
The aqueous solubility of this compound is predicted to be low due to its hydrophobic nature, as indicated by the high XLogP3 value. Precise solubility in various aqueous and organic solvents is crucial for formulation development and biological assays.
Predicted and Comparative Solubility
| Solvent | Predicted Solubility of this compound | Comparative Solubility Data |
| Water | Very Low | 1-(Benzyloxy)-3-bromo-5-fluorobenzene: 1.2276 mg/L (Predicted)[2] |
| DMSO | Soluble | General solubility for similar organic compounds |
| Ethanol | Soluble | General solubility for similar organic compounds |
| Methanol | Soluble | General solubility for similar organic compounds |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (crystalline solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility as the mean of at least three independent measurements.
Stability Data and Experimental Protocols
Stability testing is essential to determine the intrinsic chemical stability of this compound and to establish its re-test period and appropriate storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and pathways. This data is crucial for developing stability-indicating analytical methods.
Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C)
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: Dry heat (e.g., 80 °C)
-
Photostability: Exposure to light according to ICH Q1B guidelines
Long-Term and Accelerated Stability Testing Protocol
This protocol is based on ICH guideline Q1A(R2) for stability testing of new drug substances.[3][4]
Materials and Equipment:
-
At least three batches of this compound
-
Appropriate container closure system that simulates the proposed packaging
-
Calibrated stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Package samples from at least three representative batches in the chosen container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH for hot/humid climates)
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.
-
Evaluate the data to establish a re-test period and recommended storage conditions.
Visualizations
Conceptual Metabolic Pathway
The following diagram illustrates a conceptual metabolic pathway for benzyloxy-containing compounds, which may be relevant for understanding the potential biotransformation of this compound. The metabolism of such compounds can involve N-debenzylation, ring hydroxylation, and N-oxidation.[5]
Caption: Conceptual metabolic pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a comprehensive stability study of a chemical substance according to established guidelines.
Caption: Generalized workflow for chemical stability testing.
Conclusion
While specific experimental data for this compound remains to be fully elucidated, this technical guide provides a foundational framework for its scientific investigation. The presented protocols for solubility and stability testing, based on established scientific principles and regulatory guidelines, offer a clear path for generating the necessary data for research and development. The predictive data and comparative analysis with related compounds serve as a valuable starting point for experimental design. Researchers and drug development professionals are encouraged to utilize these methodologies to build a comprehensive physicochemical profile of this promising compound.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. snscourseware.org [snscourseware.org]
- 5. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(Benzyloxy)-3-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1-(benzyloxy)-3-fluorobenzene. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest.
Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 (para to -OCH₂Ph) | 6.80 - 6.95 | m | - |
| H-4 (ortho to -F, meta to -OCH₂Ph) | 6.85 - 7.00 | m | - |
| H-5 (meta to -F, ortho to -OCH₂Ph) | 7.20 - 7.35 | t | J ≈ 8.0 |
| Benzyl CH₂ | 5.10 | s | - |
| Phenyl H (of benzyl group) | 7.30 - 7.50 | m | - |
Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) in CDCl₃. The aromatic region of the fluorobenzene ring will exhibit complex splitting patterns due to fluorine-proton coupling.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-OCH₂Ph) | 159.5 (d, JC-F ≈ 245 Hz) |
| C-2 | 102.5 (d, JC-F ≈ 25 Hz) |
| C-3 (C-F) | 163.0 (d, JC-F ≈ 245 Hz) |
| C-4 | 108.0 (d, JC-F ≈ 22 Hz) |
| C-5 | 130.5 (d, JC-F ≈ 10 Hz) |
| C-6 | 115.0 (d, JC-F ≈ 3 Hz) |
| Benzyl CH₂ | 70.5 |
| Phenyl C (of benzyl group) | 127.5 - 136.5 |
Note: The predicted chemical shifts are relative to TMS in CDCl₃. Carbons in the fluorinated ring will show splitting due to carbon-fluorine coupling (d = doublet).
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (alkane, CH₂) | 2950 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Strong |
| C-O-C stretch (ether) | 1250 - 1050 | Strong |
| C-F stretch | 1200 - 1100 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Fragment Ion | Predicted m/z | Relative Abundance |
| [M]⁺ (Molecular Ion) | 202.07 | Moderate |
| [M - C₇H₇]⁺ | 95.03 | High |
| [C₇H₇]⁺ (Tropylium ion) | 91.05 | Very High (Base Peak) |
| [C₆H₅]⁺ | 77.04 | Moderate |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Reaction Scheme
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(benzyloxy)-3-fluorobenzene. Due to the limited availability of experimental spectral data in public databases, this document leverages high-quality predicted data to serve as a valuable resource for substance identification, structural elucidation, and quality control in research and drug development settings. The guide outlines the predicted chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such spectra.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of NMR parameters.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the benzyloxy and the 3-fluorophenyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the oxygen of the ether linkage, as well as the aromatic ring currents.
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-7 (o-protons of benzyl) | 7.42 | d | 7.6 |
| H-8 (m-protons of benzyl) | 7.36 | t | 7.6 |
| H-9 (p-proton of benzyl) | 7.31 | t | 7.3 |
| H-5 | 7.25 | td | 8.2, 6.4 |
| H-6 | 6.80 | ddd | 8.3, 2.4, 1.0 |
| H-2 | 6.75 | ddd | 10.6, 2.4, 2.4 |
| H-4 | 6.70 | ddd | 8.2, 2.1, 1.0 |
| -CH₂- | 5.08 | s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in this compound. The carbon attached to the fluorine atom (C-3) exhibits a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.
| Assignment | Chemical Shift (ppm) | Coupling Constant (J) in Hz |
| C-3 | 163.7 | ¹JCF ≈ 245 |
| C-1 | 159.5 | ³JCF ≈ 8 |
| C-ipso (benzyl) | 136.5 | - |
| C-5 | 130.6 | ³JCF ≈ 10 |
| C-7 (o-carbons of benzyl) | 128.7 | - |
| C-9 (p-carbon of benzyl) | 128.3 | - |
| C-8 (m-carbons of benzyl) | 127.8 | - |
| C-6 | 110.0 | ²JCF ≈ 21 |
| C-2 | 107.5 | ²JCF ≈ 24 |
| C-4 | 102.5 | ⁴JCF ≈ 3 |
| -CH₂- | 70.5 | - |
Experimental Protocols
The following section details the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] Other suitable solvents include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1] For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often pre-added to commercially available deuterated solvents.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound with atom numbering used for NMR assignments.
Caption: Chemical structure of this compound with atom numbering.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzyloxy)-3-fluorobenzene
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a compound of interest in medicinal chemistry and drug development. Lacking a publicly available experimental mass spectrum for this specific molecule, this paper outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. It also presents detailed experimental protocols and workflows relevant to its analysis.
Molecular Profile of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₁FO | [1] |
| Molecular Weight | 202.22 g/mol | [1] |
| CAS Number | 72216-35-4 | [1] |
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. This data is derived from the known fragmentation patterns of benzyl phenyl ether, fluorinated aromatic compounds, and general principles of organic mass spectrometry.[2][3][4] The presence of a fluorine atom is expected to influence the fragmentation, potentially leading to the loss of F or HF.[3]
| m/z (Predicted) | Proposed Fragment Ion | Proposed Structure | Notes on Fragmentation Pathway |
| 202 | [C₁₃H₁₁FO]⁺• | Molecular Ion | The parent molecule with one electron removed. Aromatic systems typically show a prominent molecular ion peak.[3] |
| 109 | [C₆H₄FO]⁺ | Fluorophenoxy cation | Cleavage of the O-CH₂ bond. |
| 93 | [C₆H₄F]⁺ | Fluorophenyl cation | Loss of a CHO group from the fluorophenoxy cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement of the benzyl cation, a very common and stable fragment in the mass spectra of compounds containing a benzyl group.[3] |
| 77 | [C₆H₅]⁺ | Phenyl cation | Can arise from the benzyl portion or from the fluorophenyl portion with loss of fluorine. The presence of a peak at m/z 77 is indicative of a benzene ring.[5][6] |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Loss of acetylene (C₂H₂) from the phenyl cation. |
| 51 | [C₄H₃]⁺ | A common fragment in the spectra of aromatic compounds. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The primary fragmentation is expected to occur at the benzylic C-O bond, which is relatively weak.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard operating procedure for the analysis of this compound using GC-MS with electron ionization.
4.1. Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate).
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4.3. Data Acquisition and Processing
-
Acquire the data using the instrument's software.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to a spectral library (if available) or the predicted fragmentation pattern.
Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound in a drug development context.
Conclusion
References
- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 2. researchgate.net [researchgate.net]
- 3. whitman.edu [whitman.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(benzyloxy)-3-fluorobenzene, a crucial tool for the identification and characterization of this compound in research and drug development. This document outlines the principal vibrational modes, presents a comprehensive table of expected absorption frequencies, describes a standard experimental protocol for acquiring the spectrum, and includes a logical workflow for spectral analysis.
Molecular Structure and Expected Vibrational Modes
This compound (C₁₃H₁₁FO) is an aromatic ether containing several key functional groups that give rise to a characteristic IR spectrum. The primary structural components are:
-
A meta-disubstituted benzene ring containing a fluorine atom and a benzyloxy group.
-
A monosubstituted benzene ring as part of the benzyl group.
-
An ether linkage (C-O-C).
-
A methylene group (-CH₂-).
The IR spectrum will be a composite of the vibrational modes of these individual components. Key expected absorptions include:
-
Aromatic C-H stretches: These will appear at wavenumbers slightly above 3000 cm⁻¹.
-
Aliphatic C-H stretches: The methylene group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C=C stretches: The benzene rings will show characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O-C ether stretches: Strong, characteristic asymmetric and symmetric stretching bands are expected in the fingerprint region. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching.
-
C-F stretch: A strong absorption is anticipated in the 1200-1300 cm⁻¹ range due to the carbon-fluorine bond.
-
Out-of-plane (OOP) C-H bending: The substitution patterns on both aromatic rings will produce characteristic strong bands in the lower frequency region of the fingerprint region.
Data Presentation: Predicted IR Absorption Data
The following table summarizes the predicted vibrational frequencies and their assignments for this compound based on characteristic group frequencies for similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3030 | Medium-Weak | Aromatic C-H Stretching (both rings) |
| 2950-2850 | Medium | Aliphatic C-H Stretching (-CH₂-) |
| 1610-1580 | Medium | Aromatic C=C Ring Stretching |
| 1500-1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| 1470-1440 | Medium | -CH₂- Scissoring (Bending) |
| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |
| 1300-1200 | Strong | C-F Stretching |
| ~1050 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) |
| 810-750 | Strong | C-H Out-of-Plane Bending (meta-disubstitution)[1][2] |
| ~690 | Strong | Ring Bending (meta-disubstitution)[1] |
| 770-730 | Strong | C-H Out-of-Plane Bending (monosubstitution) |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound like this compound using the thin solid film method.[3]
Materials:
-
This compound sample (approx. 50 mg)
-
FTIR Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Pipette or dropper
-
Desiccator for storing salt plates
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place a small amount of the this compound sample into a clean, dry vial or beaker.
-
Add a few drops of a volatile solvent to dissolve the solid completely.[3]
-
Using a pipette, apply one or two drops of the resulting solution to the center of a clean, dry salt plate.[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
-
-
Sample Analysis:
-
Place the salt plate with the sample film into the sample holder in the FTIR spectrometer.
-
Acquire the infrared spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically process the interferogram via Fourier Transform to generate the spectrum of absorbance or transmittance versus wavenumber.
-
If the signal is too weak, add another drop of the sample solution to the plate, allow the solvent to evaporate, and re-run the spectrum.[3]
-
If the peaks are too intense (i.e., "flat-lining"), the film is too thick. Clean the plate with the solvent and prepare a new, thinner film.[3]
-
After analysis, thoroughly clean the salt plate with an appropriate solvent and return it to the desiccator to prevent moisture damage.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the analysis of the IR spectrum of this compound and the relationship between its structural components and spectral features.
Caption: Workflow for IR Spectrum Analysis.
Caption: Structure-Spectrum Correlation Map.
References
An In-depth Technical Guide to 1-(Benzyloxy)-3-fluorobenzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-fluorobenzene, a fluorinated aromatic ether of interest in medicinal chemistry and materials science. While the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature, its preparation can be confidently achieved through established synthetic methodologies. This document outlines a probable first synthesis route, detailed experimental protocols, and key characterization data.
Compound Profile
This compound is a substituted aromatic ether. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72216-35-4 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁FO | [1][3] |
| Molecular Weight | 202.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 96% (typical) | [1] |
Plausible First Synthesis: Williamson Ether Synthesis
The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, 3-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.
Detailed Experimental Protocol
The following is a detailed, representative protocol for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization Data
Due to the lack of a specific primary literature source for the synthesis, a comprehensive set of experimentally determined quantitative data is not available. The following table presents expected characterization data based on the compound's structure and data for analogous molecules.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of both the fluorophenyl and benzyl groups, and a characteristic singlet for the benzylic methylene protons (~5.0 ppm). |
| ¹³C NMR | Resonances for all 13 carbon atoms, with the C-F coupling influencing the chemical shifts of the fluorinated ring carbons. |
| IR Spectroscopy | Characteristic peaks for C-O-C ether linkage, C-F bond, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 202.2 g/mol . |
| Melting Point | Expected to be a solid at room temperature, specific range to be determined experimentally. |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be removed under various conditions. The fluorine atom can be used to modulate the electronic properties and metabolic stability of a target molecule, a common strategy in the design of new pharmaceuticals and agrochemicals. Researchers in drug development may utilize this compound as a starting material for the synthesis of novel bioactive compounds, while materials scientists might explore its use in the creation of new polymers or liquid crystals.
This technical guide provides a foundational understanding of this compound, its likely synthesis, and its potential applications. Further experimental investigation is required to fully characterize this compound and explore its utility in various scientific fields.
References
- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 72216-35-4,1-Benzyloxy-3-fluorobenzene_CoreSyn [coresyn.com]
- 3. 1-fluoro-3-(phenoxymethyl)benzene 72216-35-4, Information for 1-fluoro-3-(phenoxymethyl)benzene 72216-35-4, Suppliers of 1-fluoro-3-(phenoxymethyl)benzene 72216-35-4 [chemnet.com]
- 4. 1-benzyloxy- 3-fluorobenzene - Cas No: 72216-35-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Benzyloxyfluorobenzene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This technical guide provides an in-depth analysis of the role of fluorine in dictating the characteristics of the three positional isomers of benzyloxyfluorobenzene: 2-benzyloxyfluorobenzene, 3-benzyloxyfluorobenzene, and 4-benzyloxyfluorobenzene. By examining their synthesis, physicochemical parameters, and potential biological activities through established experimental and computational methodologies, this document aims to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable element in drug design.[1][2] Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[3] The benzyloxyfluorobenzene scaffold represents a simple yet informative model system to explore the nuanced effects of fluorine's position on an aromatic ring. The location of the fluorine atom—ortho, meta, or para to the benzyloxy group—can lead to distinct electronic and conformational differences, which in turn are expected to translate into varying biological activities. Understanding these structure-property and structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
Synthesis of Benzyloxyfluorobenzene Isomers
The most common and versatile method for the synthesis of benzyloxyfluorobenzene isomers is the Williamson ether synthesis.[4][5][6] This SN2 reaction involves the deprotonation of a fluorophenol to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.
General Synthetic Pathway
The general reaction scheme is as follows:
Caption: General workflow for the Williamson ether synthesis of benzyloxyfluorobenzene isomers.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of the benzyloxyfluorobenzene isomers.
Materials:
-
Appropriate fluorophenol (2-fluorophenol, 3-fluorophenol, or 4-fluorophenol)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the respective fluorophenol (1.0 eq.) in DMF or acetone, add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the fluorophenoxide.
-
Benzyl Halide Addition: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired benzyloxyfluorobenzene isomer.[7]
Physicochemical Properties
The position of the fluorine atom significantly influences the physicochemical properties of the benzyloxyfluorobenzene isomers. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of the molecules.
| Property | 2-Benzyloxyfluorobenzene (ortho) | 3-Benzyloxyfluorobenzene (meta) | 4-Benzyloxyfluorobenzene (para) |
| Molecular Formula | C₁₃H₁₁FO | C₁₃H₁₁FO | C₁₃H₁₁FO |
| Molecular Weight | 202.23 g/mol | 202.23 g/mol | 202.23 g/mol |
| Melting Point (°C) | Estimated: ~25-35 | Estimated: ~30-40 | 36-38 |
| Boiling Point (°C) | Estimated: ~280-290 | Estimated: ~285-295 | 291-293 |
| logP (XLogP3) | Estimated: 3.8 | Estimated: 3.9 | 3.9[8] |
| pKa | Estimated: ~9.5-10.0 | Estimated: ~9.8-10.2 | Estimated: ~9.9-10.3 |
Note: Estimated values are based on data from structurally similar compounds and computational predictions in the absence of specific experimental data.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity. The introduction of fluorine generally increases lipophilicity.[9] For the benzyloxyfluorobenzene isomers, the position of the fluorine atom is expected to have a minor but discernible effect on the logP value. The para-isomer has a reported XLogP3 value of 3.9.[8] It is anticipated that the ortho- and meta-isomers will have very similar logP values, with minor variations due to differences in dipole moment and molecular surface area.
Experimental Protocol: Shake-Flask Method for logP Determination [10][11][12][13]
-
Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolution: Dissolve a known amount of the benzyloxyfluorobenzene isomer in the aqueous buffer.
-
Partitioning: Add an equal volume of the saturated n-octanol and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Separation: Centrifuge the mixture to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity (pKa)
The benzyloxyfluorobenzene isomers are very weak acids due to the phenolic ether linkage. The high electronegativity of fluorine is expected to have an acidifying effect, lowering the pKa relative to the non-fluorinated parent compound. The magnitude of this effect will depend on the fluorine's position. The ortho-isomer is predicted to be the most acidic due to the proximity of the electron-withdrawing fluorine to the ether linkage, followed by the para- and then the meta-isomer.
Experimental Protocol: Potentiometric Titration for pKa Determination [2][3][14][15][16]
-
Solution Preparation: Dissolve a precise amount of the benzyloxyfluorobenzene isomer in a suitable solvent mixture (e.g., water-methanol) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Spectroscopic Characterization
The structural identity and purity of the benzyloxyfluorobenzene isomers can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons of both the fluorophenyl and benzyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons. The coupling of the fluorine atom to adjacent protons (J-coupling) will be observable in the signals of the fluorophenyl ring.
-
¹³C NMR: The carbon NMR spectra will display distinct signals for each carbon atom in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectra will show a single resonance for each isomer, with the chemical shift being sensitive to the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectra of the benzyloxyfluorobenzene isomers will show characteristic absorption bands for:
-
C-O-C stretching (asymmetric and symmetric) of the ether linkage.
-
C-F stretching of the fluorophenyl ring.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the isomers (m/z = 202.23). The fragmentation pattern can provide further structural information, with common fragments corresponding to the benzyl cation and the fluorophenoxy radical cation.
Biological Activity
The position of the fluorine atom is expected to significantly impact the biological activity of the benzyloxyfluorobenzene isomers. These effects can manifest in various ways, including altered binding to target proteins and changes in metabolic stability.
Potential Mechanisms of Action
Fluorinated aromatic ethers have been investigated for a range of biological activities, including as enzyme inhibitors.[9][17][18] The electron-withdrawing nature of fluorine can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[19] The different electronic distributions of the ortho, meta, and para isomers could lead to variations in their binding affinities and inhibitory potencies.
Caption: Conceptual diagram of competitive enzyme inhibition by a benzyloxyfluorobenzene isomer.
In Vitro Cytotoxicity Assessment
A common initial step in evaluating the biological activity of new compounds is to assess their cytotoxicity against various cell lines. Assays such as the MTT and LDH assays are widely used for this purpose.
Experimental Protocol: MTT Assay for IC₅₀ Determination [1][20][21][22][23]
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line like HeLa or A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzyloxyfluorobenzene isomers in cell culture medium. Treat the cells with the different concentrations of the compounds and include appropriate controls (vehicle and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [8][24][25]
-
Cell Treatment: Treat cells with the benzyloxyfluorobenzene isomers as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow the LDH released from damaged cells to catalyze the conversion of a substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength.
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Structure-Activity Relationship (SAR)
Based on the principles of medicinal chemistry, we can hypothesize the following SAR for the benzyloxyfluorobenzene isomers:
-
Electronic Effects: The ortho- and para-isomers, with the fluorine atom in positions that can exert a strong electron-withdrawing effect through resonance, may exhibit different biological activities compared to the meta-isomer, where the effect is primarily inductive.
-
Steric and Conformational Effects: The ortho-fluorine atom may induce a specific conformation of the benzyloxy group through steric hindrance or intramolecular interactions, which could influence its binding to a biological target.
-
Metabolic Stability: The C-F bond is highly stable and can block sites of metabolic oxidation. The position of the fluorine atom may therefore influence the metabolic profile of the isomers.
Caption: Logical relationship between fluorine position and biological activity.
Conclusion
The positional isomerism of fluorine on the benzyloxyfluorobenzene scaffold provides a valuable model for understanding the subtle yet significant influence of this unique halogen in medicinal chemistry. The synthesis of these isomers is readily achievable through the Williamson ether synthesis. While specific experimental data for all isomers is not exhaustively available, established protocols for determining their physicochemical properties and evaluating their biological activity provide a clear path for their comprehensive characterization. The anticipated differences in lipophilicity, acidity, and conformational preferences among the ortho, meta, and para isomers are expected to translate into distinct biological profiles. This guide serves as a foundational resource for researchers to further investigate the structure-activity relationships of these and more complex fluorinated molecules, ultimately aiding in the design of more effective and safer therapeutic agents.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. youtube.com [youtube.com]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Methodological & Application
Synthesis of 1-(Benzyloxy)-3-fluorobenzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(benzyloxy)-3-fluorobenzene from 3-fluorophenol via the Williamson ether synthesis. This method is a staple in medicinal chemistry and materials science for the preparation of aryl benzyl ethers.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The introduction of the benzyloxy group can modify the lipophilicity and metabolic stability of a compound, while the fluorine atom can influence its electronic properties and binding affinity to biological targets. The Williamson ether synthesis is a robust and widely used method for the preparation of such ethers, involving the reaction of a phenoxide with a benzyl halide.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution (SN2) reaction, where the phenoxide ion, generated by deprotonating 3-fluorophenol with a base, attacks the electrophilic carbon of benzyl bromide.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl benzyl ethers.
Materials:
-
3-Fluorophenol (C₆H₅FO, MW: 112.10 g/mol )
-
Benzyl bromide (C₇H₇Br, MW: 171.03 g/mol )
-
Potassium carbonate (K₂CO₃, MW: 138.21 g/mol ), anhydrous
-
Acetone (C₃H₆O), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.
-
Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-15 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting material (3-fluorophenol) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield the final product.
Data Presentation
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| 3-Fluorophenol | 1.0 eq | Starting material |
| Benzyl Bromide | 1.1-1.2 eq | Electrophile |
| Potassium Carbonate | 2.0-3.0 eq | Base for deprotonation of phenol |
| Solvent | ||
| Acetone | A common polar aprotic solvent for Williamson ether synthesis. Anhydrous conditions are recommended. | |
| Reaction Conditions | ||
| Temperature | Reflux | Approximately 56°C |
| Reaction Time | 12-15 hours | Monitor by TLC for completion. |
| Yield | ||
| Expected Yield | 80-95% | Based on analogous reactions. Actual yield may vary depending on reaction scale and purification efficiency. |
| Purification | ||
| Method | Column Chromatography | Silica gel stationary phase. |
| Eluent System | Hexane/Ethyl Acetate | Gradient elution (e.g., 100:0 to 90:10). |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Logical Relationship of Reagents
Caption: A diagram showing the roles and relationships of the reagents in the Williamson ether synthesis.
Application Notes and Protocols: Williamson Ether Synthesis of 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(benzyloxy)-3-fluorobenzene via the Williamson ether synthesis. This method involves the reaction of 3-fluorophenol with benzyl bromide in the presence of a base. The protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization of the final product. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[2] this compound is a valuable building block in medicinal chemistry and materials science, and its synthesis through this method offers a straightforward and efficient route.
This protocol details the synthesis of this compound from 3-fluorophenol and benzyl bromide, utilizing potassium carbonate as the base and acetone as the solvent.[3][4]
Reaction Scheme
The overall reaction is as follows:
Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Fluorophenol | C₆H₅FO | 112.10 |
| Benzyl bromide | C₇H₇Br | 171.03 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Acetone | C₃H₆O | 58.08 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
| Deionized water | H₂O | 18.02 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system[5]
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone).[3] Maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel.[6] A suitable eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 98:2 hexane/ethyl acetate) and gradually increasing the polarity, is recommended for optimal separation.[6]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3-Fluorophenol | C₆H₅FO | 112.10 | Liquid | 372-20-3 |
| Benzyl bromide | C₇H₇Br | 171.03 | Liquid | 100-39-0 |
| This compound | C₁₃H₁₁FO | 202.22 | Solid | 72216-35-4 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Acetone |
| Base | Potassium Carbonate |
| Reaction Temperature | Reflux (~56°C) |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 85 - 95% |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.25-7.15 (m, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.06 (s, 2H, OCH₂) |
| ¹³C NMR (CDCl₃) | δ 163.8 (d, J=243 Hz), 159.4, 136.7, 130.4 (d, J=10 Hz), 128.7, 128.2, 127.6, 110.4 (d, J=2 Hz), 107.5 (d, J=21 Hz), 102.5 (d, J=25 Hz), 70.2 |
Experimental Workflow Diagram
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Acetone is flammable; avoid open flames.
Conclusion
The Williamson ether synthesis provides an effective and high-yielding method for the preparation of this compound. The protocol described herein is straightforward and utilizes readily available reagents and standard laboratory techniques. The purification by flash column chromatography affords the product in high purity, as confirmed by NMR spectroscopy. This application note serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for the Preparation of 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 1-(benzyloxy)-3-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This application note includes a comprehensive list of materials and reagents, a step-by-step experimental protocol, and a summary of the expected analytical data for the final product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxy and fluoro-substituted phenyl moieties allows for diverse downstream chemical modifications, making it an important precursor for the synthesis of complex organic molecules with potential therapeutic applications. The Williamson ether synthesis is the chosen method for this preparation due to its reliability, operational simplicity, and generally high yields.[1][2][3][4] This method involves the reaction of a phenoxide with a primary alkyl halide. In this specific application, 3-fluorophenol is deprotonated by a weak base, potassium carbonate, to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the desired ether.
Data Presentation
The following tables summarize the key quantitative data associated with the preparation of this compound.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.0 g | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 1.1 - 1.5 | 1.1 - 1.5 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| Acetone | C₃H₆O | 58.08 | 20 mL | - |
Table 2: Product Characterization
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.22 |
| Appearance | Colorless oil or solid |
| Typical Yield | 85-95% |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.46-7.30 (m, 5H), 7.25-7.17 (m, 1H), 6.83-6.70 (m, 3H), 5.08 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 163.5 (d, J=245 Hz), 159.5 (d, J=11 Hz), 136.5, 130.3 (d, J=10 Hz), 128.7, 128.2, 127.6, 112.9 (d, J=2 Hz), 107.8 (d, J=21 Hz), 102.8 (d, J=25 Hz), 70.3 |
Experimental Protocol
The synthesis of this compound is achieved through a Williamson ether synthesis.[1][2][3]
Materials and Reagents:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)[5]
-
Acetone (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq).
-
Addition of Solvent and Base: Add anhydrous acetone (approximately 20 mL per gram of 3-fluorophenol) to the flask, followed by anhydrous potassium carbonate (2.0-3.0 eq).[6]
-
Formation of Phenoxide: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the potassium 3-fluorophenoxide.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with deionized water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.[7]
-
Mandatory Visualization
References
Application Notes and Protocols for 1-(Benzyloxy)-3-fluorobenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(benzyloxy)-3-fluorobenzene as a versatile synthetic intermediate in the preparation of bioactive molecules, particularly substituted biphenyls. Detailed protocols for key transformations, including the synthesis of a key boronic acid intermediate, its application in Suzuki-Miyaura coupling, and subsequent deprotection, are provided.
Introduction
This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the 3-fluoro-5-hydroxyphenyl moiety. This structural motif is of interest in medicinal chemistry due to the influence of fluorine on metabolic stability and binding affinity, and the phenolic hydroxyl group's ability to participate in hydrogen bonding interactions with biological targets. The benzyl group acts as a robust protecting group for the phenol, which can be removed under various conditions in the final stages of a synthetic sequence.
This document outlines the synthesis of (3-(benzyloxy)-5-fluorophenyl)boronic acid from this compound and its subsequent use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a biphenyl derivative. A standard deprotection protocol to unveil the phenolic hydroxyl group is also described.
Key Applications
The primary application of this compound is as a precursor to more complex molecules, notably those containing a fluorinated biphenyl core. This scaffold is present in a variety of biologically active compounds. For instance, derivatives of 3-hydroxy-5-fluorobiphenyl have been investigated for their potential as:
-
Antimicrobial agents: Certain benzoxazinorifamycin derivatives incorporating a modified phenolic structure have shown potent activity against Mycobacterium tuberculosis.[1]
-
Neuroprotective agents and antioxidants: Flavone derivatives containing fluorinated phenyl rings have demonstrated enhanced antioxidant activity and conserved neuroprotective properties.[2]
-
Enzyme inhibitors: The core structure is found in compounds designed as inhibitors for various enzymes, leveraging the specific substitution pattern for targeted binding.
Experimental Protocols
Protocol 1: Synthesis of (3-(Benzyloxy)-5-fluorophenyl)boronic acid
This protocol describes the synthesis of the key boronic acid intermediate from this compound via a Grignard reagent.
Reaction Scheme:
Caption: Synthesis of the boronic acid intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 72216-35-4 | 202.22 |
| Bromine | 7726-95-6 | 159.81 |
| Iron(III) bromide | 10031-26-2 | 295.56 |
| Magnesium turnings | 7439-95-4 | 24.31 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Trimethyl borate | 121-43-7 | 103.91 |
| Hydrochloric acid (HCl), 1M | 7647-01-0 | 36.46 |
Procedure:
Step 1: Synthesis of 1-Bromo-3-(benzyloxy)-5-fluorobenzene
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a catalytic amount of iron(III) bromide.
-
Slowly add bromine (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-(benzyloxy)-5-fluorobenzene.
Step 2: Synthesis of (3-(Benzyloxy)-5-fluorophenyl)boronic acid
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous THF and a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-3-(benzyloxy)-5-fluorobenzene (1.0 eq) in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has initiated (disappearance of iodine color and gentle reflux), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the Grignard solution to -78 °C and add trimethyl borate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (3-(benzyloxy)-5-fluorophenyl)boronic acid can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of the synthesized boronic acid with an aryl bromide to form a substituted biphenyl.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (3-(Benzyloxy)-5-fluorophenyl)boronic acid | 850589-56-9 | 246.04 |
| Aryl bromide (e.g., 4-bromotoluene) | 106-38-7 | 171.04 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
In a reaction vessel, combine (3-(benzyloxy)-5-fluorophenyl)boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Quantitative Data for Suzuki-Miyaura Coupling (Example):
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | 3-(Benzyloxy)-5-fluoro-4'-methyl-1,1'-biphenyl | 85-95 |
| 4-Bromoanisole | 3-(Benzyloxy)-5-fluoro-4'-methoxy-1,1'-biphenyl | 80-90 |
| 1-Bromo-4-nitrobenzene | 3-(Benzyloxy)-5-fluoro-4'-nitro-1,1'-biphenyl | 75-85 |
Protocol 3: Deprotection of the Benzyl Ether
This protocol describes the removal of the benzyl protecting group to yield the final phenolic compound.
Reaction Scheme:
Caption: Deprotection of the benzyl ether.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-(Benzyloxy)-5-fluoro-1,1'-biphenyl derivative | - | - |
| Palladium on carbon (10 wt%) | 7440-05-3 | 106.42 (Pd) |
| Methanol or Ethyl acetate | 67-56-1 or 141-78-6 | 32.04 or 88.11 |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 |
Procedure:
-
Dissolve the 3-(benzyloxy)-5-fluoro-1,1'-biphenyl derivative (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of Pd).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxy-5-fluoro-1,1'-biphenyl derivative. The product can be further purified by column chromatography or recrystallization if necessary.
Alternative Deprotection Methods:
-
Strong Acids: Benzyl ethers can be cleaved using strong acids like HBr in acetic acid or BBr₃ in dichloromethane. However, these conditions are harsh and may not be suitable for substrates with acid-sensitive functional groups.[3]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of p-methoxybenzyl ethers and, under specific conditions, simple benzyl ethers.[3]
Signaling Pathways and Biological Targets
The 3-hydroxy-5-fluorobiphenyl core, accessed through the use of this compound, can be incorporated into molecules targeting a variety of biological pathways. The specific pathway and target depend on the other substituents on the biphenyl scaffold.
Caption: Potential therapeutic applications of the core scaffold.
For example, in the context of rifamycin derivatives, the core scaffold might be part of a molecule that inhibits bacterial RNA polymerase, thereby disrupting bacterial transcription.[1] When incorporated into flavonoid-like structures, it could modulate pathways involved in oxidative stress and neuroinflammation.[2] Further derivatization of the biphenyl system can lead to compounds that target protein kinases or nuclear receptors, impacting cancer proliferation or metabolic regulation, respectively. The specific biological activity is highly dependent on the overall molecular structure.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules, particularly those containing the 3-hydroxy-5-fluorobiphenyl moiety. The protocols provided herein offer a reliable pathway for the preparation of a key boronic acid intermediate and its subsequent elaboration via Suzuki-Miyaura coupling. The straightforward deprotection of the benzyl ether allows for the late-stage introduction of a phenolic hydroxyl group, a key feature for biological activity in many drug candidates. These application notes serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
Application Notes & Protocols: 1-(Benzyloxy)-3-fluorobenzene as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(benzyloxy)-3-fluorobenzene as a key building block in the synthesis of novel antibacterial agents. The protocols detailed below are based on the successful design and synthesis of biphenyl and indanone derivatives targeting the bacterial enzyme FabI, a critical component of the fatty acid biosynthesis (FAS-II) pathway.
Application Note 1: Synthesis of Novel Biphenyl Carbaldehyde FabI Inhibitors
The 3-fluoro-benzyloxy motif present in this compound is a valuable pharmacophore for the development of potent and selective inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI). This enzyme catalyzes the rate-limiting step in the bacterial fatty acid synthesis pathway, making it an attractive target for new antibacterial agents. The strategic incorporation of this building block allows for the synthesis of complex biphenyl derivatives with significant antibacterial activity.
A key synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a crucial carbon-carbon bond, linking the this compound moiety to another aromatic ring system. This approach offers a convergent and efficient route to construct the core biphenyl scaffold of the target inhibitors. Subsequent functional group manipulations can then be employed to introduce further diversity and optimize the biological activity of the synthesized compounds.
Experimental Protocols
Protocol 1: Synthesis of (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde (Intermediate 5)
This protocol describes the synthesis of a key biphenyl carbaldehyde intermediate, which serves as a precursor for a range of FabI inhibitors. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Fluoro-2-(4-methylpiperazine-1-yl)benzaldehyde
-
3-(Benzyloxy)phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve 4-fluoro-2-(4-methylpiperazine-1-yl)benzaldehyde (1.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water.
-
To the solution, add 3-(benzyloxy)phenylboronic acid (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Degas the mixture by bubbling nitrogen gas through the solution for 5 minutes.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3′-benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde.
Protocol 2: Synthesis of Indanone Derivatives
The biphenyl carbaldehyde intermediate can be further cyclized to yield indanone derivatives, which represent another class of potential antibacterial agents. This transformation typically involves an intramolecular Friedel-Crafts acylation or a similar cyclization strategy.
(Note: The specific detailed protocol for the cyclization to indanone derivatives from the biphenyl carbaldehyde was not available in the searched literature. The following is a general procedure for such transformations.)
General Procedure:
-
Treat the biphenyl carbaldehyde intermediate with a strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) at an elevated temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[1]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria) for each plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Data Presentation
The antibacterial activity of the synthesized compounds derived from this compound is summarized in the table below.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Biphenyl Carbaldehyde Derivatives | Staphylococcus aureus | 16[2] | [2] |
| Bacillus subtilis | 8[2] | [2] | |
| Indanone Derivatives | Staphylococcus aureus | Data not available | |
| Bacillus subtilis | Data not available |
Visualizations
Signaling Pathway
The synthesized biphenyl and indanone derivatives exert their antibacterial effect by inhibiting FabI, a key enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway. This pathway is essential for the production of fatty acids, which are critical components of the bacterial cell membrane.
Caption: Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway and Inhibition by FabI Inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of antibacterial agents derived from this compound.
Caption: General workflow for the synthesis and evaluation of antibacterial agents.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1-(Benzyloxy)-3-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl derivatives from 1-(benzyloxy)-3-fluorobenzene precursors. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the favorable pharmacological properties often imparted by the fluorinated benzyloxy-biaryl scaffold.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This methodology is widely employed in the pharmaceutical industry owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
Fluorinated organic molecules are of particular importance in drug design, as the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[2] The this compound scaffold provides a key building block for accessing novel biaryl compounds with potential therapeutic applications. This document outlines a general protocol for the Suzuki-Miyaura coupling of a representative precursor, 1-(benzyloxy)-3-bromo-5-fluorobenzene, with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of 1-(benzyloxy)-3-bromo-5-fluorobenzene with various arylboronic acids. This protocol is based on established methods for the coupling of fluorinated aryl bromides and may require optimization for specific substrates.[3]
Materials:
-
1-(Benzyloxy)-3-bromo-5-fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-(benzyloxy)-3-bromo-5-fluorobenzene, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., Dioxane/Water) is used, ensure the solvents are degassed prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of 1-bromo-3-fluorobenzene with various arylboronic acids. These data, adapted from a study on a structurally similar substrate, can serve as a useful reference for predicting the reactivity and optimizing the conditions for 1-(benzyloxy)-3-bromo-5-fluorobenzene derivatives.[3]
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-3-fluorobenzene with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~50 |
| 2 | Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 70 | 24 | ~85 |
| 3 | Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~80 |
| 4 | Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95 |
Table 2: Suzuki-Miyaura Coupling of 1-Bromo-3-fluorobenzene with Various Arylboronic Acids at 110 °C
| Entry | Arylboronic Acid | Time (h) | Conversion (%) |
| 1 | 4-Fluorophenylboronic acid | 3 | ~90 |
| 2 | 4-Fluorophenylboronic acid | 24 | >95 |
| 3 | 4-Vinylphenylboronic acid | 3 | ~60 |
| 4 | 4-Vinylphenylboronic acid | 24 | ~85 |
| 5 | 4-Carboxyphenylboronic acid | 3 | ~40 |
| 6 | 4-Carboxyphenylboronic acid | 24 | ~70 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Substrates Derived from 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in the fields of medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. Substrates derived from 1-(benzyloxy)-3-fluorobenzene are of significant interest as the resulting products, N-aryl-3-(benzyloxy)anilines, are key intermediates in the synthesis of a variety of biologically active molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps, while the fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of aryl halides derived from this compound with a range of primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through three main steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 1-(benzyloxy)-3-bromobenzene with various amines. These data are representative and may require optimization for specific substrates.
Table 1: Buchwald-Hartwig Amination of 1-(Benzyloxy)-3-bromobenzene with Primary Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 78 |
Table 2: Buchwald-Hartwig Amination of 1-(Benzyloxy)-3-bromobenzene with Secondary Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 91 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 86 |
| 4 | Indoline | Pd₂(dba)₃ (1.5) | JohnPhos (3) | LHMDS | THF | 80 | 18 | 89 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Palladium precursors, ligands, and bases are often air- and moisture-sensitive and should be handled accordingly.
Protocol A: General Procedure for the Amination of 1-(Benzyloxy)-3-bromobenzene with an Arylamine
-
Materials:
-
1-(Benzyloxy)-3-bromobenzene (1.0 mmol, 1.0 equiv)
-
Arylamine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1-(benzyloxy)-3-bromobenzene, the arylamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(benzyloxy)aniline.
-
Protocol B: General Procedure for the Amination of 1-(Benzyloxy)-3-bromobenzene with a Secondary Aliphatic Amine
-
Materials:
-
1-(Benzyloxy)-3-bromobenzene (1.0 mmol, 1.0 equiv)
-
Secondary aliphatic amine (e.g., morpholine) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To a microwave vial or a sealed tube, add 1-(benzyloxy)-3-bromobenzene, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add the secondary aliphatic amine followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
Mandatory Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
References
Debenzylation of 1-(Benzyloxy)-3-fluorobenzene: A Guide to Accessing 3-Fluorophenol Derivatives
Abstract
The cleavage of the benzyl ether in 1-(benzyloxy)-3-fluorobenzene is a critical transformation for the synthesis of various 3-fluorophenol derivatives, which are important intermediates in the development of pharmaceuticals and other fine chemicals. The selection of an appropriate debenzylation method is crucial to ensure high yield and purity, particularly given the presence of a halogen substituent. This document provides detailed application notes and protocols for two primary methods for this deprotection: catalytic hydrogenolysis and Lewis acid-mediated cleavage. Quantitative data is summarized for comparison, and detailed experimental procedures are provided for researchers, scientists, and drug development professionals.
Introduction
The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and its relatively straightforward removal. In the context of synthesizing 3-fluorophenol derivatives, the debenzylation of this compound is a key step. The choice of deprotection strategy must consider the potential for side reactions, such as hydrodefluorination in the case of catalytic hydrogenation. This guide outlines two robust methods—catalytic hydrogenolysis and cleavage with boron trichloride (BCl₃)—providing the necessary details to select the most suitable approach based on substrate compatibility and available resources.
Comparison of Debenzylation Methods
Two of the most effective methods for the debenzylation of aryl benzyl ethers are catalytic hydrogenolysis and Lewis acid-mediated cleavage.[1] The optimal choice depends on the specific requirements of the synthesis, including the presence of other functional groups and the desired reaction scale.
Table 1: Quantitative Comparison of Debenzylation Methods for Aryl Benzyl Ethers
| Method | Reagents & Conditions | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Aryl benzyl ethers | >95% | 12-24 h | Room Temp. | [2] |
| Catalytic Transfer Hydrogenolysis | Pd/C, Ammonium Formate | N-benzyl amines | 83-95% | <15 min | Reflux | N/A |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | 3-(Benzyloxy)iodobenzene | 99% | 20 min | -78 | [3] |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | 4-(Benzyloxy)nitrobenzene | 98% | 20 min | -78 | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
Catalytic hydrogenolysis is a widely used and highly effective method for benzyl ether cleavage.[4] Care must be taken to monitor the reaction to prevent over-reduction and potential loss of the fluorine substituent.[5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (0.1 M solution).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Securely attach a hydrogen balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-fluorophenol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃)
This method is particularly useful for substrates that are sensitive to reductive conditions. The use of pentamethylbenzene as a cation scavenger prevents side reactions.[3] This protocol is adapted from a procedure in Organic Syntheses.[6]
Materials:
-
This compound
-
Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂
-
Pentamethylbenzene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Chloroform/Methanol (10:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and pentamethylbenzene (3.0 eq).
-
Dissolve the solids in anhydrous dichloromethane (to a concentration of ~0.1 M with respect to the substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 20-30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of a chloroform/methanol (10:1) mixture.
-
Allow the mixture to warm to room temperature.
-
Concentrate the solution under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 3-fluorophenol.
Visualized Workflows and Mechanisms
To aid in the understanding of the experimental processes and chemical transformations, the following diagrams are provided.
Caption: Experimental Workflow for Catalytic Hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. orgsyn.org [orgsyn.org]
Applications of 1-(Benzyloxy)-3-fluorobenzene in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 1-(benzyloxy)-3-fluorobenzene moiety into molecular scaffolds has emerged as a valuable tool in modern drug discovery. The unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, make this structural motif highly attractive for the development of novel therapeutic agents across a range of disease areas.[1][2][3] This document provides detailed application notes on the use of this compound in the discovery of enzyme inhibitors and antibacterial agents, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Application Note 1: Development of Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors
Derivatives of this compound have been successfully utilized to develop potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.[4] The 3-fluorobenzyloxy group can enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier.[4]
Quantitative Data: MAO-B Inhibitory Activity
A series of fluorinated benzyloxy chalcones and isatin-based benzyloxybenzene derivatives have demonstrated significant inhibitory activity against MAO-B. The following tables summarize their in vitro potency.
| Compound Class | Compound ID | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| Fluorinated Benzyloxy Chalcone | FBZ13 | MAO-B | 0.0053 | >7547 | [4] |
| Fluorinated Benzyloxy Chalcone | FBZ6 | MAO-B | 0.023 | >7547 | [4] |
| Isatin-based Benzyloxybenzene | ISFB1 | MAO-B | 0.135 | 5.0 | [5][6] |
| Isatin-based Benzyloxybenzene | ISB1 | MAO-B | 0.124 | 55.03 | [5][6] |
| Compound ID | Inhibition Constant (Ki) (µM) | Mode of Inhibition | Reference |
| ISFB1 | 0.069 | Competitive | [5][6] |
| ISB1 | 0.055 | Competitive | [5][6] |
Experimental Protocol: Synthesis of Isatin-based Benzyloxy Isatin Hydrazones
This protocol describes the synthesis of isatin-based benzyloxy isatin hydrazones, a class of potent MAO-B inhibitors.[7][8][9][10]
Step 1: Synthesis of Isatin Monohydrazone
-
Reflux a mixture of isatin and hydrazine hydrate in ethanol.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to obtain isatin monohydrazone as a precipitate.
-
Filter, wash with cold ethanol, and air dry the product.
Step 2: Synthesis of Benzyloxy Isatin Hydrazones
-
To a solution of isatin monohydrazone in absolute ethanol, add the desired benzyloxy benzaldehyde derivative.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4 hours, monitoring completion by TLC.
-
Cool the reaction mixture, filter the resulting precipitate, wash with cold ethanol, and air dry.
-
Recrystallize the crude product from ethanol to yield the pure benzyloxy isatin hydrazone.[8]
Experimental Protocol: MAO-B Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-B.[11][12][13][14][15]
-
Prepare a working solution of the test compound and any reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound, a known inhibitor (positive control), and assay buffer (enzyme control).
-
Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine or benzylamine) and a detection reagent system (e.g., Amplex Red and horseradish peroxidase).
-
Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
MAO-B inhibition by this compound derivatives.
Application Note 2: Discovery of Novel Antibacterial Agents
The this compound scaffold has been incorporated into various molecular frameworks to generate compounds with significant antibacterial activity. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity
Derivatives of (3′-benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde have demonstrated notable antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 16 | [16] |
| Bacillus subtilis | 8 | [16] |
Experimental Protocol: Synthesis of (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl]carbaldehyde Derivatives
This protocol outlines a key step in the synthesis of the biphenyl carbaldehyde core structure.[17]
Suzuki Coupling Reaction:
-
Dissolve 4-fluoro-2-(4-methylpiperazin-1-yl)benzaldehyde and 3-benzyloxyphenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Degas the solution with nitrogen for 5 minutes.
-
Add a palladium catalyst, such as Pd2(dba)3 and a suitable ligand (e.g., dppf).
-
Heat the reaction mixture at 100°C for 16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenyl carbaldehyde.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[2][3][16][18][19]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2]
Workflow for antibacterial drug discovery.
Application Note 3: Development of LpxC Inhibitors for Gram-Negative Infections
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a promising target for novel antibiotics against Gram-negative bacteria. Benzyloxyacetohydroxamic acids incorporating the this compound moiety have been investigated as potent LpxC inhibitors.[17]
Quantitative Data: LpxC Inhibitory Activity
A series of benzyloxyacetohydroxamic acids have been synthesized and evaluated for their ability to inhibit LpxC from Escherichia coli.
| Compound ID | Inhibition Constant (Ki) (nM) | Reference |
| 21 | 66 | [17] |
| 28 | 95 | [17] |
Experimental Protocol: Synthesis of Benzyloxyacetohydroxamic Acids
The synthesis of these LpxC inhibitors involves several key steps, including a Sharpless asymmetric dihydroxylation and a Sonogashira coupling.[20]
General Synthetic Scheme:
-
Protect the hydroxyl group of a suitable starting material (e.g., a substituted phenol).
-
Introduce an acetylene group via a Sonogashira coupling reaction with a protected propargyl alcohol.
-
Perform a Sharpless asymmetric dihydroxylation to introduce two chiral hydroxyl groups.
-
Selectively protect the newly formed hydroxyl groups.
-
Deprotect the propargylic alcohol and convert it to a leaving group (e.g., a tosylate).
-
Displace the leaving group with a protected hydroxylamine.
-
Deprotect the remaining hydroxyl groups and the hydroxylamine to yield the final benzyloxyacetohydroxamic acid.
Experimental Protocol: LpxC Inhibition Assay
This fluorescence-based assay measures the inhibition of LpxC activity.[4][5][21][22]
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the compound dilutions or DMSO (vehicle control).
-
Add the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well.
-
Initiate the reaction by adding purified LpxC enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., acetic acid).
-
Add a fluorescent probe, such as fluorescamine or o-phthaldialdehyde (OPA), which reacts with the deacetylated product to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 or Ki value.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. Probing the inhibition of MAO-B by chalcones: an integrated approach combining molecular docking, ADME analysis, MD simulation, and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Benzyloxy)-3-fluorobenzene as a Precursor for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Benzyloxy)-3-fluorobenzene and its structural motifs are valuable precursors in the synthesis of a diverse range of bioactive molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. The benzyloxy group provides a versatile handle for further chemical modifications. These characteristics make this compound and its derivatives attractive starting materials in drug discovery programs targeting a variety of diseases, including cancer and muscle-wasting conditions.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive molecules derived from precursors related to this compound: FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML) and Selective Androgen Receptor Modulators (SARMs) for conditions such as muscle atrophy.
Application 1: Synthesis of FLT3 Inhibitors
The 3-fluorobenzyloxy aniline moiety is a key structural component of several potent FLT3 inhibitors. FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemic cells in AML. The synthesis of a key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, is a critical step in the preparation of these inhibitors.
Quantitative Data for FLT3 Inhibitor Intermediate Synthesis
| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Williamson Ether Synthesis | 3-chloro-4-fluoronitrobenzene, 3-fluorobenzyl alcohol | Potassium hydroxide | Acetonitrile | 35-40 | 18 | 92 | >99 (by HPLC) |
| 2 | Nitro Reduction | 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene | Iron powder, Ammonium chloride | Ethanol/Water | Reflux | 2 | 96 | 99.67 (by HPLC)[1] |
Experimental Protocols: FLT3 Inhibitor Intermediate Synthesis
Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene [2]
This protocol describes the Williamson ether synthesis to form the ether linkage.
-
Materials: 3-chloro-4-fluoronitrobenzene, 3-fluorobenzyl alcohol, Potassium hydroxide (85% flakes), Acetonitrile.
-
Procedure:
-
Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L).
-
Add potassium hydroxide flakes (0.16 kg, 2.42 mol) to the solution.
-
Heat the suspension to 35 °C.
-
Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) in acetonitrile (2.0 L) to the reaction mixture, maintaining the temperature between 35-40 °C.
-
Stir the reaction mixture at this temperature for 18 hours.
-
After completion, cool the mixture to 20-25 °C and quench the reaction with water (8 L).
-
Filter the resulting slurry and wash the solid product with water (2 x 0.40 L).
-
Dry the product at 45 °C under vacuum (10 mmHg) for 25 hours to yield 0.59 kg (92%) of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
-
Step 2: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline [1]
This protocol details the reduction of the nitro group to an amine.
-
Materials: 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, Iron powder (70 mesh), Ammonium chloride, Ethanol, Water, Dichloromethane, Anhydrous sodium sulfate.
-
Procedure:
-
In a 1 L reactor, suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g) and iron powder (21.2 g) in a mixture of ethanol (506 mL) and water (128 mL).
-
Add ammonium chloride (60.9 g) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to 20-25 °C and filter through celite to remove iron oxide.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent by evaporation.
-
Dissolve the resulting solid in dichloromethane (400 mL) and filter to remove inorganic salts.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and evaporate to dryness to yield 30.8 g (96%) of 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway and the point of inhibition.
Experimental Workflow: FLT3 Inhibitor Intermediate
Caption: Synthesis workflow for a key FLT3 inhibitor intermediate.
Application 2: Synthesis of Selective Androgen Receptor Modulators (SARMs)
The SARM RAD140 (Vosilasarm) is a non-steroidal molecule that exhibits anabolic activity in muscle and bone while having minimal effects on prostate tissue. The synthesis of RAD140 involves the preparation of a key intermediate, 2-chloro-4-amino-3-methylbenzonitrile, which can be conceptually derived from precursors related to this compound through a multi-step synthesis.
Quantitative Data for SARM (RAD140) and Key Intermediates
| Bioactive Molecule | Target | Binding Affinity (Ki) | In vitro Activity (EC50) | In vivo Activity |
| RAD140 (Vosilasarm) | Androgen Receptor | 7 nM[3] | 0.1 nM (C2C12 osteoblast differentiation)[3] | Potent anabolic activity in rats and monkeys[3][4] |
Experimental Protocol: Synthesis of RAD140 (Conceptual Outline)
A key transformation in the synthesis of the core aniline structure involves an ipso-fluorine substitution reaction.[3]
-
Materials: 2,4-dichloro-3-methylbenzonitrile, D-threonine, Potassium carbonate, DMSO, 4-cyanobenzohydrazide, EDCI, HOBt, TBDMS-Cl, Triphenylphosphine, Iodine.
-
Conceptual Steps:
-
Ipso-fluorine substitution of a suitable fluorinated precursor with D-threonine to introduce the chiral center.
-
Coupling of the resulting amino acid derivative with 4-cyanobenzohydrazide.
-
Silylation of the hydroxyl group.
-
Dehydrative cyclization to form the oxadiazole ring.
-
Desilylation to yield the final RAD140 molecule.[3]
-
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling and the action of SARMs.
Logical Relationship: SARM Development
Caption: Logical workflow for the development of SARMs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzyloxy)-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(Benzyloxy)-3-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) in an S(_N)2 reaction.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 3-fluorophenol and a benzyl halide, such as benzyl bromide or benzyl chloride. A base is required to deprotonate the 3-fluorophenol, and a suitable solvent is needed to facilitate the reaction.
Q3: Which factors have the most significant impact on the reaction yield?
A3: Several factors can influence the yield of this compound:
-
Choice of Base: The strength and steric hindrance of the base are critical.
-
Solvent Selection: The polarity and aprotic/protic nature of the solvent can affect the reaction rate.
-
Reaction Temperature: Temperature influences the reaction kinetics and the prevalence of side reactions.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions in the Williamson ether synthesis of aryl ethers include:
-
Elimination Reaction: The alkoxide can act as a base, leading to the elimination of HBr from the benzyl bromide to form stilbene, especially at higher temperatures.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is favored, some C-alkylation can occur, leading to the formation of benzyl-substituted fluorophenols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of 3-fluorophenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature (typically reflux) and monitor the reaction progress using TLC until the starting material is consumed.[1] | |
| Impure reactants. | Use freshly purified 3-fluorophenol and benzyl halide. | |
| Presence of Unreacted 3-Fluorophenol | Insufficient amount of base or benzyl halide. | Use a slight excess of the base and benzyl halide (e.g., 1.1-1.2 equivalents of benzyl halide and 1.5-2.0 equivalents of base). |
| Reaction time is too short. | Extend the reaction time and monitor by TLC. | |
| Formation of a White Precipitate (Stilbene) | High reaction temperature promoting the elimination side reaction. | Maintain the reaction at a moderate temperature (e.g., gentle reflux) and avoid excessive heating. |
| Difficulty in Product Purification | Presence of C-alkylated byproducts. | Use column chromatography on silica gel for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the desired product from more polar byproducts. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the separatory funnel to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetone
This protocol is adapted from a similar synthesis of 3-benzyloxybromobenzene and is expected to provide a good yield of the target compound.
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium 3-fluorophenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 10-15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of 3-fluorophenol), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water, 1M NaOH solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data for a Similar Synthesis (3-benzyloxybromobenzene):
| Reactant | Molar Ratio | Solvent | Base | Time (h) | Yield (%) |
| m-Bromophenol | 1.0 | Acetone | K₂CO₃ | 15 | ~100 |
| Benzyl bromide | 1.1 | ||||
| K₂CO₃ | 3.0 |
This data is for the synthesis of 3-benzyloxybromobenzene and serves as a reference. Yields for this compound may vary.
Visualizing the Workflow
Experimental Workflow Diagram
References
Technical Support Center: Williamson Ether Synthesis of 1-(Benzyloxy)-3-fluorobenzene
This guide provides in-depth troubleshooting for common side reactions and issues encountered during the Williamson ether synthesis of 1-(benzyloxy)-3-fluorobenzene from 3-fluorophenol and benzyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield in the synthesis of this compound is a common issue that can be attributed to several factors:
-
Incomplete Deprotonation: The synthesis requires the formation of the 3-fluorophenoxide ion. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 3-fluorophenol will remain unreacted.[1][2]
-
Competing Side Reactions: The primary cause of low yields is often the prevalence of side reactions. The most common competing pathways are E2 elimination of benzyl bromide and C-alkylation of the phenoxide.[3][4]
-
Sub-optimal Reaction Conditions: Factors such as temperature, solvent choice, and reaction time can heavily influence the reaction outcome.[5][6] For instance, high temperatures can favor elimination reactions.
-
Reagent Purity: Impurities in the starting materials (3-fluorophenol, benzyl bromide) or solvent can interfere with the reaction. Water is particularly detrimental as it can quench the phenoxide.
Q2: I've identified an unexpected byproduct with a carbon-carbon double bond. What is this side reaction and how can it be minimized?
This byproduct is likely stilbene, resulting from an E2 elimination reaction involving the benzyl bromide. Although benzyl bromide is a primary halide, the benzylic protons are acidic enough to be abstracted by a strong base.
-
Mechanism: The base (or the phenoxide acting as a base) abstracts a proton from the carbon adjacent to the bromine on a benzyl bromide molecule, leading to the formation of a double bond and elimination of the bromide ion. This can be more prevalent with sterically hindered or very strong bases.[7][8][9]
-
Troubleshooting:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but is not excessively strong or sterically hindered. Potassium carbonate (K₂CO₃) is often a milder and effective choice compared to sodium hydride (NaH) for aryl ethers.[1]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the Sₙ2 substitution pathway over elimination.[4] Williamson ether synthesis is typically run at temperatures between 50-100 °C, but optimization may be required.[5][6]
-
Q3: My product characterization (NMR/MS) suggests that benzylation occurred on the aromatic ring instead of the oxygen. Why did this happen?
You are observing C-alkylation, a known competing pathway in the alkylation of phenoxides. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions).[1][3]
-
Mechanism: While O-alkylation is generally favored, the benzyl group can attack the carbon atoms of the fluorinated ring, leading to the formation of a C-C bond instead of the desired C-O ether linkage.
-
Troubleshooting:
-
Solvent Selection: The choice of solvent is critical in directing the regioselectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are known to favor O-alkylation.[1][3] They effectively solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can significantly improve the yield of the O-alkylated product by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[10]
-
Q4: Can Nucleophilic Aromatic Substitution (SNAr) occur on the 3-fluorobenzene ring?
While possible, SNAr is a very unlikely side reaction under typical Williamson ether synthesis conditions for this specific substrate.
-
Explanation: SNAr reactions require the aromatic ring to be highly electron-deficient, which is usually achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (in this case, the fluorine atom).[11][12][13] In 3-fluorophenol, the hydroxyl/phenoxide group is an activating group, and the fluorine is meta to it, making the ring less susceptible to nucleophilic attack. The conditions are not harsh enough to promote a benzyne mechanism.[12]
Data Presentation: Influence of Reaction Parameters
The following tables summarize how different experimental parameters can influence the outcome of the Williamson ether synthesis, with a focus on minimizing common side reactions.
Table 1: Effect of Base on Reaction Pathway
| Base | pKa of Conjugate Acid | Typical Outcome | Recommendation for this compound |
|---|---|---|---|
| NaH | ~36 | Strong deprotonation, but can increase elimination if not controlled.[1] | Effective, but use at low temperatures (0°C for deprotonation) and add benzyl bromide slowly. |
| K₂CO₃ | ~10.3 | Milder, often favors Sₙ2, suitable for phenols.[1] | Recommended. Reduces the risk of elimination side reactions. |
| NaOH/KOH | ~14-15 | Can be used, but the presence of water from aqueous solutions can be problematic. | Use solid pellets in an aprotic solvent, but K₂CO₃ is generally preferred for cleaner reactions. |
| t-BuOK | ~18 | Strong, bulky base. High risk of promoting E2 elimination.[9] | Not recommended for use with primary halides like benzyl bromide. |
Table 2: Solvent Effects on O- vs. C-Alkylation of Phenoxides
| Solvent Type | Examples | Predominant Pathway | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | O-Alkylation (Desired) | Solvates the cation, leaving a "naked," highly reactive oxygen nucleophile.[3] |
| Polar Protic | Ethanol, Water | Increased C-Alkylation | Solvates the oxygen anion via hydrogen bonding, reducing its nucleophilicity and making ring carbons more competitive sites.[3] |
| Nonpolar | Toluene, Hexane | Low solubility & reactivity | Generally not suitable as they do not effectively dissolve the phenoxide salt. |
Visualized Workflows and Mechanisms
Caption: Competing reaction pathways in the synthesis of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the 3-fluorophenol.
-
Reagent Addition: Begin stirring the mixture. Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (for ACN, ~80°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If DMF was used, add a significant amount of water and extract with ethyl acetate (3x). If ACN was used, the solvent can be removed under reduced pressure before dissolving the residue in ethyl acetate and washing with water.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) to obtain the pure this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(Benzyloxy)-3-fluorobenzene
Welcome to the technical support center for the purification of 1-(benzyloxy)-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound via Williamson ether synthesis?
A1: The synthesis of this compound is typically achieved through the Williamson ether synthesis, which involves the reaction of 3-fluorophenol with benzyl bromide in the presence of a base.[1][2] Potential impurities in the reaction mixture include:
-
Unreacted starting materials: 3-fluorophenol and benzyl bromide.
-
Side products from elimination: Benzyl alcohol and benzaldehyde can be formed as byproducts, particularly if the reaction conditions favor elimination over substitution.[2]
-
Over-alkylation products: Although less common with phenols, there is a possibility of C-alkylation on the aromatic ring.[1]
-
Solvent and base residues: Depending on the work-up procedure, residual solvent and base may be present.
Q2: What is the appearance of this compound?
A2: this compound is described as a solid at room temperature.[3]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are:
-
Column Chromatography: This is a highly effective technique for separating the desired product from impurities with different polarities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an efficient method for obtaining highly pure crystalline solid.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Column Chromatography Troubleshooting
Issue 1: Poor separation of the product from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[4]
-
Solvent Polarity: If the product and impurities are moving too quickly (high Rf values), decrease the polarity of the eluent (increase the proportion of hexanes). If they are moving too slowly (low Rf values), increase the polarity (increase the proportion of ethyl acetate).
-
Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.
-
Issue 2: The product appears to be degrading on the silica gel column.
-
Possible Cause: Benzyl ethers can be sensitive to the acidic nature of standard silica gel, leading to debenzylation.[4]
-
Solution:
-
Deactivate Silica Gel: Neutralize the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.
-
Recrystallization Troubleshooting
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated at a temperature above the melting point of the compound, or the cooling rate is too fast.
-
Solution:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution.
-
Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems.
-
Issue 2: No crystals form even after cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good a solvent for the compound even at low temperatures.
-
Solution:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Add an Anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO | [3] |
| Molecular Weight | 202.2 g/mol | [3] |
| Appearance | Solid | [3] |
| Estimated Boiling Point | ~320-331 °C (for 1-(benzyloxy)-3-bromo-5-fluorobenzene) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates
-
Glass column
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Visualize the spots under a UV lamp (254 nm). The ideal eluent system should provide good separation between the product spot and any impurity spots, with an Rf value for the product of around 0.2-0.4.
-
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a bellows or regulated air supply) to push the solvent through the column.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Finding a suitable recrystallization solvent often requires experimentation.
1. Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).
-
Heat the tubes to see if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
If the compound dissolves readily at room temperature, the solvent is too good. If it does not dissolve even when hot, it is a poor solvent.
-
For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent and then add a "poor" solvent dropwise until turbidity appears. Then, heat to redissolve.
2. Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
- 1. Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1-(Benzyloxy)-3-fluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Benzyloxy)-3-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-fluorophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The reaction proceeds via an S_N2 mechanism where the phenoxide ion, generated from 3-fluorophenol and a base, acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
Q2: What are the most common impurities I might encounter in my synthesis of this compound?
Common impurities can originate from starting materials, side reactions, or subsequent work-up procedures. The most likely impurities include:
-
Unreacted Starting Materials: Residual 3-fluorophenol and benzyl halide (bromide or chloride) are common impurities if the reaction does not go to completion.
-
C-Alkylation Products: While O-alkylation is favored, C-alkylation of the 3-fluorophenoxide can occur, leading to the formation of isomeric (benzyloxy)fluorobenzene derivatives where the benzyl group is attached to the aromatic ring.
-
Dibenzyl Ether: This can form if the benzyl halide reacts with benzyl alcohol. Benzyl alcohol may be present as an impurity in the starting benzyl halide or can be formed through hydrolysis if water is present in the reaction mixture.[1]
-
Elimination Products: Although less common with primary halides like benzyl bromide, elimination reactions can be promoted by excessively strong bases or high temperatures, leading to the formation of stilbene.
-
Solvent Adducts and Degradation Products: Depending on the solvent used (e.g., DMF, DMSO), impurities from solvent degradation or side reactions with the reagents can occur, especially at elevated temperatures.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:
-
Incomplete Deprotonation of 3-Fluorophenol: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the 3-fluorophenol to its more reactive phenoxide form. Consider using a stronger base or ensuring anhydrous conditions.
-
Side Reactions: The formation of byproducts, particularly C-alkylation products and dibenzyl ether, will consume the starting materials and reduce the yield of the desired product. Optimizing reaction conditions (temperature, base, solvent) can help minimize these side reactions.
-
Poor Quality of Reagents: Impurities in the starting materials, such as benzaldehyde or benzal chloride in the benzyl chloride, can lead to unwanted side reactions and lower yields.[2] Using high-purity reagents is crucial.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. Polar aprotic solvents like DMF or acetonitrile are generally preferred. The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots on a TLC plate are indicative of a mixture of compounds. These could include:
-
The desired product: this compound.
-
Unreacted 3-fluorophenol.
-
Unreacted benzyl halide.
-
C-alkylated isomers.
-
Dibenzyl ether.
Running co-spots with the starting materials can help in identifying some of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base for deprotonation. 2. Low quality or degraded reagents. 3. Insufficient reaction temperature or time. 4. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH, KH) or a suitable carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent.[3] 2. Ensure the purity of 3-fluorophenol and benzyl halide. Use freshly opened or purified reagents. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Significant Byproducts | 1. C-alkylation: Reaction conditions favoring C-alkylation. 2. Dibenzyl ether formation: Presence of water or benzyl alcohol. 3. Elimination products: Use of a very strong, sterically hindered base or excessively high temperatures. | 1. Use a less polar solvent or a counter-ion that promotes O-alkylation.[3] 2. Use anhydrous reagents and solvents. Purify the benzyl halide if it contains benzyl alcohol. 3. Use a milder base like K₂CO₃ and maintain a moderate reaction temperature. |
| Difficult Product Purification | 1. Similar polarity of the product and impurities (e.g., C-alkylated isomers). 2. Oily product that is difficult to crystallize. | 1. Utilize column chromatography with a carefully selected eluent system to separate isomers. 2. If direct crystallization is challenging, purify by column chromatography first. Then, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.
Materials:
-
3-Fluorophenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 3-fluorophenoxide.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
References
Optimization of reaction conditions for synthesizing 1-(Benzyloxy)-3-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of 1-(Benzyloxy)-3-fluorobenzene synthesis. The primary method discussed is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most common method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to form a phenoxide anion, which then acts as a nucleophile and attacks an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) in an Sₙ2 reaction to form the desired ether.[1][2]
Q2: What are the essential reactants and reagents for this synthesis?
The key components are:
-
Nucleophile Precursor: 3-Fluorophenol
-
Electrophile: A benzyl halide, such as benzyl bromide or benzyl chloride.
-
Base: To deprotonate the 3-fluorophenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH), or sodium hydroxide (NaOH).[2][3]
-
Solvent: A polar aprotic solvent is typically preferred.
Q3: Which benzyl halide should I use: benzyl bromide or benzyl chloride?
Benzyl bromide is generally the preferred electrophile. Bromide is a better leaving group than chloride, making benzyl bromide more reactive and often leading to higher reaction rates and yields.[4]
Q4: What is the optimal type of solvent for this reaction?
Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[4][5] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic, which accelerates the desired Sₙ2 reaction.[5]
Q5: How do I choose the right base for the reaction?
The choice of base depends on the desired reactivity and safety considerations:
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base, often employed in solvents like acetone or DMF. It is generally safe and effective.[3]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[1][6] It requires strict anhydrous (water-free) conditions as it reacts violently with water.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that are also effective. Phase-transfer catalysis may be beneficial when using these bases in a two-phase system.[2]
Q6: How can I effectively monitor the reaction's progress?
The most common method is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (3-fluorophenol and benzyl halide), you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product, this compound.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has produced a very low yield of this compound. What are the potential causes and solutions?
A: Low yield can stem from several factors related to reactants, conditions, or competing side reactions. Use the following logical workflow to diagnose the issue.
References
Technical Support Center: Troubleshooting Incomplete Benzylation of 3-Fluorophenol
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the benzylation of 3-fluorophenol. Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to address incomplete reaction conversion and related issues.
Frequently Asked Questions (FAQs)
Q1: My benzylation of 3-fluorophenol is not going to completion. What are the most common causes?
A1: Incomplete conversion in the benzylation of 3-fluorophenol, typically a Williamson ether synthesis, can stem from several factors. These include:
-
Insufficiently strong base: The phenoxide of 3-fluorophenol needs to be generated in situ. If the base is not strong enough to deprotonate the phenol completely, the reaction will stall.
-
Poor quality reagents: Degradation of the benzylating agent (e.g., benzyl bromide) or the use of a wet solvent can significantly hinder the reaction.
-
Suboptimal reaction temperature: The reaction may require specific temperatures to proceed at an adequate rate.
-
Presence of side reactions: Competing reactions, such as C-alkylation or dibenzylation, can consume starting materials and reduce the yield of the desired O-benzylated product.[1]
-
Inadequate reaction time: The reaction may simply need more time to reach completion.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is crucial for deprotonating the hydroxyl group of 3-fluorophenol to form the more nucleophilic phenoxide ion, which then attacks the benzylating agent.[2] For phenols, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[3][4] The choice of base can influence the reaction's success. Sodium hydride is a strong, non-nucleophilic base that is often effective but requires anhydrous conditions.[4] Potassium carbonate is a milder base that can also be effective, often used in polar apathetic solvents like DMF.
Q3: Can the fluorine atom on the phenol ring affect the reaction?
A3: Yes, the electron-withdrawing nature of the fluorine atom makes the hydroxyl group of 3-fluorophenol more acidic compared to phenol. This increased acidity can facilitate deprotonation.[5] However, the electronic effects of the fluorine substituent could also influence the nucleophilicity of the resulting phenoxide.
Q4: What are the potential side products I should be aware of?
A4: Besides the desired O-benzylated product, several side products can form:
-
C-alkylation products: The phenoxide ion is an ambient nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. This can lead to the formation of benzyl-substituted 3-fluorophenols.
-
Dibenzylated products: It is possible for a second benzylation to occur, leading to dibenzyl ether or other poly-benzylated species.[1]
-
Products from benzylating agent degradation: Benzyl halides can undergo self-condensation or elimination reactions under certain conditions.
Troubleshooting Guide for Incomplete Conversion
If you are experiencing incomplete conversion, systematically work through the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete 3-fluorophenol benzylation.
Experimental Protocols
Below are representative protocols for the benzylation of a phenol, which can be adapted for 3-fluorophenol.
Protocol 1: Benzylation using Sodium Hydride
This protocol is a general method for the benzylation of hydroxyl groups using a strong base.[4]
Materials:
-
3-Fluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-fluorophenol (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 - 2.0 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Add benzyl bromide (1.1 - 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 50-60 °C) to proceed to completion.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzylation using Potassium Carbonate
This protocol utilizes a milder base and is often suitable for substrates sensitive to stronger bases.
Materials:
-
3-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluorophenol (1.0 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.0 - 3.0 equivalents).
-
Add benzyl bromide (1.1 - 1.5 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions that can be varied for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH (1.5 eq) | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous Acetone | Anhydrous CH₃CN |
| Temperature | 0 °C to RT | 60 °C | 80 °C |
| Benzylating Agent | Benzyl bromide | Benzyl chloride | Benzyl tosylate |
| Typical Yields | Moderate to High | Moderate to High | High |
Reaction Pathway
The benzylation of 3-fluorophenol via the Williamson ether synthesis proceeds through the following pathway:
Caption: Reaction pathway for the benzylation of 3-fluorophenol.
References
- 1. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing C-Alkylation in Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common side reaction of C-alkylation, particularly when working with phenoxide nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is C-alkylation in the context of the Williamson ether synthesis?
A1: C-alkylation is a competing side reaction where the alkylating agent (e.g., an alkyl halide) reacts with a carbon atom of the nucleophile instead of the intended oxygen atom. This is most common when using ambident nucleophiles, such as phenoxides, which have electron density on both the oxygen and the aromatic ring.[1][2] The desired reaction is O-alkylation, which forms an ether, while C-alkylation results in a carbon-carbon bond, typically at the ortho or para position of the phenol ring.
Q2: Why are phenoxides prone to C-alkylation?
A2: Phenoxide ions are ambident nucleophiles, meaning they have two reactive sites. The negative charge is delocalized across the oxygen atom and the aromatic ring (specifically the ortho and para carbons) through resonance. While the oxygen atom is generally the more electronegative and often the more reactive site (leading to O-alkylation), reaction at the carbon atoms can occur under certain conditions, leading to C-alkylated byproducts.[2]
Q3: What are the key experimental factors that influence O- vs. C-alkylation?
A3: The ratio of O-alkylation to C-alkylation is highly dependent on several factors:
-
Solvent: The choice of solvent is one of the most critical factors. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) tend to favor O-alkylation, while protic solvents (e.g., methanol, ethanol, water) can significantly increase the proportion of the C-alkylated product.[3][4][5]
-
Base and Counter-ion: The base used to deprotonate the alcohol and the resulting counter-ion (e.g., Na+, K+, Cs+) can influence the reactivity of the phenoxide. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation.[2][6]
-
Temperature: Reaction temperature can affect the selectivity. While a typical Williamson synthesis is conducted between 50-100 °C, higher temperatures can sometimes favor side reactions.[7]
-
Alkylating Agent: The reaction proceeds via an SN2 mechanism, so primary alkyl halides are strongly preferred to avoid competing elimination reactions.[7][8][9]
Q4: How can I minimize or prevent C-alkylation side products?
A4: To maximize the yield of the desired O-alkylated ether product, consider the following strategies:
-
Select a Polar Aprotic Solvent: Use solvents like acetonitrile, DMF, or DMSO. These solvents solvate the cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, which promotes O-alkylation.[2][3]
-
Use a Strong, Non-Nucleophilic Base: Employ a base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent (like THF or DMF) to ensure complete and irreversible deprotonation of the phenol.[2][10]
-
Control the Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate. For many syntheses, this is in the range of 50–100 °C.[7]
-
Choose the Right Alkylating Agent: Always use a primary alkyl halide if possible. Secondary and tertiary halides are prone to elimination, and other factors might influence the O/C ratio.[9][11]
Troubleshooting Guide: Excessive C-Alkylation
Problem: Analysis of my reaction mixture (e.g., by NMR or GC-MS) shows a significant percentage of a C-alkylated byproduct in addition to my desired ether.
Logical Troubleshooting Workflow
This workflow helps diagnose the potential cause of unwanted C-alkylation and suggests corrective actions.
Caption: A step-by-step workflow for troubleshooting C-alkylation.
Data Presentation
The choice of solvent has a profound impact on the regioselectivity of the alkylation of phenoxides. The following table summarizes quantitative data from a study on the reaction of sodium β-naphthoxide with benzyl bromide, clearly illustrating this effect.
Table 1: Influence of Solvent on O- vs. C-Alkylation Product Ratio [3][4]
| Solvent | Solvent Type | Temperature (K) | % O-Alkylated Product | % C-Alkylated Product | O:C Ratio |
| Acetonitrile | Polar Aprotic | 298 | 97 | 3 | ~32 : 1 |
| Methanol | Protic | 298 | 72 | 28 | ~2.6 : 1 |
Data from a study on the reaction of sodium β-naphthoxide with benzyl bromide.[3][4]
Experimental Protocols
Optimized Protocol to Minimize C-Alkylation of a Phenol
This protocol is designed to favor O-alkylation when synthesizing an alkyl aryl ether from a phenol and a primary alkyl halide.
Materials:
-
Phenol derivative (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Primary alkyl halide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile
-
Anhydrous Diethyl ether or Hexanes (for washing NaH)
-
Standard glassware for inert atmosphere reactions (flame-dried)
Procedure:
-
Preparation (under inert atmosphere, e.g., Argon or Nitrogen): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the required amount of sodium hydride dispersion. b. Wash the NaH three times with anhydrous hexanes or diethyl ether to remove the mineral oil, carefully decanting the solvent each time. c. Add anhydrous DMF (or acetonitrile) to the flask to create a slurry.
-
Deprotonation (Phenoxide Formation): a. Dissolve the phenol derivative (1.0 eq.) in a separate flask with a minimal amount of anhydrous DMF. b. Cool the NaH slurry to 0 °C using an ice bath. c. Slowly add the phenol solution dropwise to the NaH slurry via a syringe or dropping funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation (SN2 Reaction): a. Cool the resulting phenoxide solution back to 0 °C. b. Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture. c. After addition, allow the reaction to warm to room temperature and then heat to 50-70 °C. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: a. Once the starting material is consumed, cool the reaction mixture to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH. c. Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate). d. Separate the layers. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to isolate the desired O-alkylated ether.[10][12][13]
Visualizations
Competing Reaction Pathways
Phenoxide ions are ambident nucleophiles, leading to two possible reaction pathways with an alkyl halide (R-X). The desired O-alkylation pathway yields an ether, while the competing C-alkylation pathway produces a cyclohexadienone intermediate that tautomerizes to a C-alkylated phenol.
Caption: Competing O- vs. C-alkylation pathways for a phenoxide.
References
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. francis-press.com [francis-press.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 1-(Benzyloxy)-3-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(Benzyloxy)-3-fluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 3-fluorophenol with benzyl bromide.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete deprotonation of 3-fluorophenol. | Use a stronger base (e.g., NaH, KH) or ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is of high quality and used in sufficient excess. The reaction requires the formation of the phenoxide ion to proceed.[1] |
| Poor quality or wet reagents/solvent. | Use anhydrous solvents (e.g., DMF, acetonitrile) and ensure 3-fluorophenol and benzyl bromide are pure and dry. Water can quench the phenoxide and hydrolyze benzyl bromide. | |
| Inappropriate reaction temperature. | The reaction is typically conducted at temperatures between 50-100°C.[2] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or HPLC. Typical reaction times are 1-8 hours.[2] | |
| Presence of Significant Impurities | C-alkylation of the phenoxide. | Phenoxide ions are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation) or the carbon of the aromatic ring (C-alkylation).[3] Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[3] |
| Elimination of benzyl bromide. | The basic conditions can lead to the E2 elimination of HBr from benzyl bromide, forming stilbene, especially at higher temperatures. Using a milder base and controlled temperature can minimize this. | |
| Unreacted starting materials. | This is often linked to the causes of low yield. Re-evaluate base strength, reaction time, and temperature. | |
| Dibenzyl ether formation. | If water is present, benzyl bromide can hydrolyze to benzyl alcohol, which can then react with another molecule of benzyl bromide to form dibenzyl ether. | |
| Difficulty in Product Isolation/Purification | Formation of emulsions during workup. | Break emulsions by adding brine or a small amount of a different organic solvent. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities. |
Frequently Asked Questions (FAQs)
1. What is the best choice of base for the synthesis of this compound on a large scale?
For laboratory-scale synthesis, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[1] However, for industrial-scale production, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to safety and cost considerations. Phase-transfer catalysis (PTC) is also a highly effective method for large-scale synthesis, often employing aqueous sodium hydroxide with a phase-transfer catalyst like a quaternary ammonium salt.
2. Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally the best choice as they can dissolve the phenoxide salt and do not participate in the reaction. N,N-Dimethylformamide (DMF), acetonitrile, and acetone are commonly used.[2] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.
3. How can I minimize the formation of the C-alkylation by-product?
The choice of solvent plays a crucial role in directing the reaction towards O-alkylation. Polar aprotic solvents like DMF and DMSO favor the desired O-alkylation.[3] Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic and increasing the likelihood of C-alkylation.[3]
4. What are the typical yields for this type of reaction?
Yields for Williamson ether synthesis can vary widely depending on the specific substrates and reaction conditions. Laboratory syntheses typically report yields in the range of 85-95%.[4] On an industrial scale, with optimized conditions, even higher yields can be achieved.
5. What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. GC-Mass Spectrometry (GC-MS) can be used to identify by-products.
Experimental Protocols
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This can be adapted for scale-up with appropriate modifications to equipment and safety procedures.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
3-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 3-fluorophenoxide.
-
Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following tables provide illustrative data for the synthesis of this compound under different conditions. Note that actual results may vary depending on the specific experimental setup and scale.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| K₂CO₃ | DMF | 80 | 6 | 92 |
| Cs₂CO₃ | Acetonitrile | 70 | 5 | 95 |
| NaH | THF | 60 | 4 | 90 |
| NaOH (aq) / TBAB | Toluene | 90 | 8 | 88 |
| TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst) |
Table 2: Illustrative Impurity Profile by HPLC
| Compound | Retention Time (min) | Area (%) - Condition A | Area (%) - Condition B |
| 3-Fluorophenol | 3.5 | 0.8 | 1.5 |
| Benzyl bromide | 5.2 | 1.2 | 2.0 |
| This compound | 8.1 | 97.5 | 94.0 |
| C-alkylated isomer | 9.5 | 0.3 | 1.8 |
| Dibenzyl ether | 12.3 | 0.2 | 0.7 |
| Condition A: Optimized conditions; Condition B: Non-optimized conditions (e.g., higher temperature, presence of water). |
References
Stability issues and degradation pathways of 1-(Benzyloxy)-3-fluorobenzene
Technical Support Center: 1-(Benzyloxy)-3-fluorobenzene
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place in a tightly sealed container. It is advisable to protect it from moisture and direct sunlight.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound involve the cleavage of the benzylic ether bond. This can occur through several mechanisms, including acid-catalyzed hydrolysis, oxidative cleavage, and hydrogenolysis. Under certain conditions, photodegradation involving the fluorinated aromatic ring may also occur.
Q3: What are the likely degradation products of this compound?
A3: Depending on the degradation pathway, the primary products are 3-fluorophenol and a benzyl-containing fragment. For instance, acid-catalyzed hydrolysis yields 3-fluorophenol and benzyl alcohol.[1] Oxidative cleavage can produce 3-fluorophenol and benzaldehyde or benzoic acid. Hydrogenolysis typically results in the formation of 3-fluorophenol and toluene.
Q4: Is this compound sensitive to oxygen?
A4: While the benzyloxy group itself is not highly susceptible to direct oxidation by atmospheric oxygen under normal storage conditions, oxidative cleavage can be initiated by more potent oxidizing agents or under photochemical conditions. For long-term storage or for sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent potential oxidative degradation.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products like 3-fluorophenol. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[2][3][4] ¹⁹F NMR spectroscopy can also be a powerful tool to track changes in the fluorine environment of the molecule.[5][6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed During an Acidic Reaction Step
-
Symptom: Appearance of an unexpected, more polar spot on a Thin Layer Chromatography (TLC) plate or an additional peak in the HPLC chromatogram, corresponding to 3-fluorophenol.
-
Probable Cause: The reaction conditions are too acidic, leading to the cleavage of the benzylic ether bond.[9] Strong acids, even in catalytic amounts, or prolonged exposure to moderately acidic conditions, especially at elevated temperatures, can cause debenzylation.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: If possible, switch to a weaker acid or use a buffer system to maintain a less acidic pH.
-
Lower the Reaction Temperature: Acid-catalyzed cleavage is often accelerated by heat. Performing the reaction at a lower temperature may prevent this side reaction.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation has occurred to minimize the exposure time to acidic conditions.
-
Alternative Protecting Group Strategy: If the desired reaction requires strongly acidic conditions, consider using a more acid-stable protecting group for the phenol.
-
Issue 2: Compound Degradation upon Exposure to Light
-
Symptom: A freshly prepared solution of this compound in an organic solvent shows signs of degradation after being left on the lab bench.
-
Probable Cause: Photodegradation. Aromatic compounds, particularly those with heteroatom substituents like fluorine and ether linkages, can be susceptible to degradation upon exposure to UV or even ambient light.[10][11]
-
Troubleshooting Steps:
-
Protect from Light: Store solutions of the compound in amber vials or wrap containers with aluminum foil.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct, bright light.
-
Use Photostable Solvents: While the primary degradation is likely of the solute, ensure the solvent itself is not promoting photodegradation.
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: Variability in the measured activity or potency of this compound across different batches of prepared solutions or over time.
-
Probable Cause: Degradation of the compound in the assay medium. The pH of the buffer, presence of oxidizing species, or enzymatic activity in the assay system could be causing instability.
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a time-course experiment where the compound is incubated in the assay buffer under the same conditions as the experiment (temperature, light exposure) but without the biological components. Analyze samples at different time points by HPLC to check for degradation.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of potential degradation over time.
-
Control for Oxidation: If oxidative degradation is suspected, consider de-gassing the buffer or adding an antioxidant (if it does not interfere with the assay).
-
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Predicted Outcome | Major Degradation Products |
| Acidic | 0.1 M HCl, 60 °C | Significant Degradation | 3-Fluorophenol, Benzyl alcohol |
| Basic | 0.1 M NaOH, 60 °C | Likely Stable | - |
| Oxidative | 3% H₂O₂, RT | Moderate Degradation | 3-Fluorophenol, Benzaldehyde, Benzoic Acid |
| Thermal | 80 °C, Solid State | Minimal Degradation | - |
| Photolytic | UV light (254/365 nm), Solution | Significant Degradation | 3-Fluorophenol, other photoproducts |
Note: This table presents predicted outcomes based on the known chemistry of benzylic ethers and fluoroaromatic compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[12][13][14][15]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Class A volumetric flasks
-
Amber HPLC vials
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80 °C for 7 days.
-
At specified time points, dissolve a known weight of the solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to UV light in a photostability chamber.
-
Maintain a control sample wrapped in aluminum foil at the same temperature.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Quantify the percentage of the remaining parent compound and the area of the degradation product peaks.
-
Mandatory Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. biophysics.org [biophysics.org]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. sgs.com [sgs.com]
Methods for removing benzyl bromide from 1-(Benzyloxy)-3-fluorobenzene product
This guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted benzyl bromide from the 1-(Benzyloxy)-3-fluorobenzene product. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols for common purification techniques.
Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove benzyl bromide from my this compound product?
A1: Benzyl bromide is a lachrymator and a reactive alkylating agent. Its presence in the final product can lead to the formation of impurities over time, potentially impacting the product's stability, shelf-life, and performance in downstream applications. Furthermore, residual benzyl bromide can interfere with subsequent reaction steps and complicate analytical characterization.
Q2: What is the most common and generally effective method for removing benzyl bromide?
A2: Flash column chromatography is a widely used and highly effective method for this separation. Due to the significant polarity difference between the nonpolar benzyl bromide and the more polar this compound, a clean separation can typically be achieved.
Q3: I've tried aqueous washes, but I still see benzyl bromide in my NMR spectrum. Why?
A3: Benzyl bromide is not readily soluble in aqueous solutions and will primarily remain in the organic layer during a standard workup. While a wash with a sodium bicarbonate solution can help neutralize any acidic byproducts, it is not effective for removing benzyl bromide itself.[1][2] More rigorous purification methods are necessary.
Q4: Can I use a chemical scavenger other than triethylamine?
A4: Yes, other nucleophilic reagents can be used to quench excess benzyl bromide. Options include adding a small amount of methanol before workup or using scavenger resins, such as those with thiol or amine functionalities.[3] The choice of scavenger should be guided by the stability of your desired product under the quenching conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Benzyl bromide and product co-elute during column chromatography. | - Inappropriate solvent system (eluent is too polar).- Overloading the column. | - Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.- Ensure the amount of crude product loaded is appropriate for the column size. |
| Product oils out during recrystallization. | - The chosen solvent is not ideal.- The cooling process is too rapid. | - Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[4] |
| Significant product loss during triethylamine quench and workup. | - The product may be partially water-soluble.- Emulsion formation during extraction. | - After the aqueous wash, back-extract the aqueous layer with the organic solvent to recover any dissolved product.- To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. |
| Benzyl bromide is still present after vacuum distillation. | - Insufficient vacuum.- Inefficient fractional distillation setup. | - Ensure your vacuum pump is pulling a sufficiently low pressure.- Use a fractionating column to improve the separation efficiency between benzyl bromide and your product. |
Quantitative Data Summary
The following table summarizes key physical properties and expected performance metrics for the different purification methods. Please note that yields and final purity are highly dependent on the initial reaction conditions and the scale of the experiment.
| Parameter | Flash Column Chromatography | Vacuum Distillation | Chemical Quench (Triethylamine) | Recrystallization |
| Principle of Separation | Polarity Difference | Boiling Point Difference | Chemical Reaction & Extraction | Solubility Difference |
| Benzyl Bromide Boiling Point | N/A | 198-201 °C (at atm. pressure)[5] | N/A | N/A |
| This compound Boiling Point (estimated) | N/A | >300 °C (at atm. pressure) | N/A | N/A |
| This compound Physical State | Solid[6] | N/A | N/A | Solid |
| Expected Final Purity | >98% | >95% | >95% (often requires further purification) | >99% |
| Expected Yield | 85-95% | 70-90% | 90-98% (of crude product) | 70-90% |
| Advantages | High resolution, applicable to a wide range of scales. | Effective for large-scale purification, avoids solvents. | Simple and quick for removing small amounts of excess reagent. | Can yield very high purity material. |
| Disadvantages | Requires significant solvent volumes, can be time-consuming. | Requires specialized equipment, product must be thermally stable. | Introduces new reagents that must be removed. | Finding a suitable solvent can be trial-and-error, potential for product loss in the mother liquor. |
Experimental Protocols
Method 1: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase, with elution driven by a mobile phase. Benzyl bromide, being less polar, will elute before the more polar this compound.
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). A good starting point is 95:5 hexane:ethyl acetate. The ideal solvent system will show good separation between the benzyl bromide spot and the product spot, with the product having an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a glass column. Allow the silica to settle, ensuring a flat top surface, and then add a thin layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Method 2: Vacuum Distillation
This technique is suitable for thermally stable compounds with significantly different boiling points.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Sample Preparation: Place the crude product in the distillation flask with a magnetic stir bar.
-
Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask.
-
Fraction Collection: Collect the fraction corresponding to the boiling point of benzyl bromide at the applied pressure. Increase the temperature to distill the this compound product, collecting it in a separate receiving flask.
Method 3: Chemical Quenching with Triethylamine
This method converts benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed by aqueous extraction.[7]
Procedure:
-
Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature. Add an excess of triethylamine (approximately 2-3 equivalents relative to the excess benzyl bromide) and stir for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Wash the organic layer sequentially with water and then brine.[8] This will remove the benzyltriethylammonium bromide salt.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product, which may require further purification by chromatography or recrystallization.
Method 4: Recrystallization
This method is ideal if the this compound product is a solid and the impurities have different solubility profiles.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a suitable purification method.
Logical Relationship of Purification Techniques
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1-(Benzyloxy)-3-bromo-5-fluorobenzene (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Guide to 1-(Benzyloxy)-3-fluorobenzene and its 2- and 4-Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Benzyloxyfluorobenzene isomers, in particular, serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides an objective comparison of the 3-fluoro, 2-fluoro, and 4-fluoro isomers of 1-(benzyloxy)benzene, supported by available experimental data to aid researchers in selecting the appropriate isomer for their specific application.
Physicochemical Properties
The position of the fluorine atom on the phenyl ring subtly influences the physicochemical properties of the benzyloxyfluorobenzene isomers. While all three isomers share the same molecular formula (C₁₃H₁₁FO) and molecular weight (202.22 g/mol ), their melting points, boiling points, and densities are expected to differ due to variations in intermolecular forces and crystal packing. A summary of available data is presented in Table 1.
Table 1: Physicochemical Properties of 1-(Benzyloxy)fluorobenzene Isomers
| Property | 1-(Benzyloxy)-2-fluorobenzene | 1-(Benzyloxy)-3-fluorobenzene | 1-(Benzyloxy)-4-fluorobenzene |
| CAS Number | 368-21-8[1] | 72216-35-4[2] | 370-78-5[3][4][5][6][] |
| Molecular Formula | C₁₃H₁₁FO[1] | C₁₃H₁₁FO[2] | C₁₃H₁₁FO[3][] |
| Molecular Weight | 202.22 g/mol [1] | 202.22 g/mol [2] | 202.22 g/mol [3][6][] |
| Melting Point (°C) | Data not available | 32-34[8][9] | Data not available |
| Boiling Point (°C) | Data not available | 185[8][9] | Data not available |
| Density (g/cm³) | Data not available | Data not available | Data not available |
| Appearance | - | Solid[2] | Solid[5] |
Spectroscopic Data Comparison
The electronic environment of the aromatic ring is altered by the position of the fluorine atom, leading to distinct spectroscopic signatures for each isomer. These differences are particularly evident in their Nuclear Magnetic Resonance (NMR) spectra.
¹H and ¹³C NMR Spectroscopy
A study on fluorinated benzyl ethers used as protecting groups in oligosaccharide synthesis highlighted that the introduction of fluorine atoms can shift the peaks of methylene carbons to a higher field in ¹³C NMR, which can help in reducing spectral complexity[].
Table 2: Predicted and Reported NMR Data for 1-(Benzyloxy)fluorobenzene Isomers
| Isomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 1-(Benzyloxy)-2-fluorobenzene | Aromatic protons expected to be significantly influenced by the ortho-fluorine. | The carbon bearing the fluorine (C-F) will show a large ¹JCF coupling. The benzylic carbon (-OCH₂-) is expected around 70 ppm. |
| This compound | Aromatic protons will show splitting patterns consistent with meta-substitution. | The C-F bond will result in a large ¹JCF coupling. The chemical shifts of other aromatic carbons will be influenced by the meta-position of the fluorine. The benzylic carbon is expected around 70 ppm. |
| 1-(Benzyloxy)-4-fluorobenzene | Aromatic protons ortho to the fluorine will appear as a triplet around 6.96 ppm. | The carbon attached to fluorine will show a large ¹JCF coupling constant. For a similar compound, 1-butoxy-4-fluorobenzene, the following shifts were reported: 157.1 (d, J = 237.2 Hz), 155.3 (d, J = 2.0 Hz), 115.7 (d, J = 23.0 Hz), 115.4 (d, J = 7.9 Hz)[10]. The benzylic carbon is expected around 70 ppm. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
The IR spectra of these isomers will all show characteristic C-O-C stretching vibrations for the ether linkage, typically in the range of 1250-1000 cm⁻¹. The C-F stretching vibration is expected to appear in the 1300-1100 cm⁻¹ region. Mass spectrometry would show a molecular ion peak (M⁺) at m/z 202, with fragmentation patterns likely involving the loss of the benzyl group (m/z 91) and the fluorophenoxy group.
Synthesis and Reactivity
The most common and straightforward method for the synthesis of these isomers is the Williamson ether synthesis. This reaction involves the deprotonation of the corresponding fluorophenol with a base, followed by nucleophilic substitution with benzyl bromide or a similar benzyl halide.
Experimental Protocol: General Williamson Ether Synthesis
This protocol can be adapted for the synthesis of all three isomers by starting with the corresponding 2-fluoro, 3-fluoro, or 4-fluorophenol.
Workflow for Williamson Ether Synthesis
Caption: General workflow for the synthesis of 1-(benzyloxy)fluorobenzene isomers via Williamson ether synthesis.
Materials:
-
Fluorophenol isomer (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
Procedure:
-
To a solution of the fluorophenol isomer in anhydrous DMF, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-(benzyloxy)fluorobenzene isomer.
Reactivity in Cross-Coupling Reactions
The benzyloxyfluorobenzene isomers can be further functionalized through various cross-coupling reactions. For instance, if a bromo-substituted analogue is used (e.g., 1-(benzyloxy)-3-bromo-5-fluorobenzene), the bromine atom can participate in reactions like the Suzuki-Miyaura coupling to form C-C bonds. The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from an organoboron compound and an organohalide, catalyzed by a palladium complex. The reactivity in such reactions will be influenced by the electronic nature and steric hindrance around the C-Br bond, which is in turn affected by the position of the fluorine and benzyloxy groups.
Biological Activity
Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Several studies have reported the biological activities of fluorinated benzyl ethers, including their potential as anticancer agents.
Fluorinated compounds have also been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The introduction of fluorine can enhance the potency of EGFR inhibitors[12].
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors (TKIs).
Conclusion
The choice between 1-(benzyloxy)-2-fluorobenzene, this compound, and 1-(benzyloxy)-4-fluorobenzene will depend on the specific requirements of the intended application. The 4-isomer is often readily available commercially. The synthesis of all three isomers is achievable through the well-established Williamson ether synthesis. The positional isomerism significantly impacts the spectroscopic properties, which can be used for their unambiguous identification. While specific comparative data on reactivity and biological activity is limited, the known principles of fluorine's electronic effects suggest that each isomer will offer a unique profile for further chemical modification and biological interaction. This guide provides a foundational comparison to assist researchers in their synthetic planning and drug discovery efforts. Further experimental investigation is warranted to fully elucidate the comparative performance of these valuable building blocks.
References
- 1. 1-BENZYLOXY-2-FLUORO-BENZENE 368-21-8, China 1-BENZYLOXY-2-FLUORO-BENZENE 368-21-8 Manufacturers, China 1-BENZYLOXY-2-FLUORO-BENZENE 368-21-8 Suppliers - capotchem [chemnet.com]
- 2. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 3. 4-BENZYLOXYFLUOROBENZENE | CAS: 370-78-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 1-(Benzyloxy)-4-fluorobenzene [myskinrecipes.com]
- 5. 1-Benzyloxy-4-fluorobenzene | 370-78-5 [sigmaaldrich.com]
- 6. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 72216-35-4 | CAS数据库 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Benzyloxy-Derived Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of compounds derived from benzyloxy-containing scaffolds, with a focus on their potential as therapeutic agents. While the initial focus was on derivatives of 1-(Benzyloxy)-3-fluorobenzene, the available quantitative data is more robust for the structurally related benzyloxyphenyl and benzyloxy benzamide series. This guide summarizes key findings, presents comparative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development in this area.
I. Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is implicated in various cancers, making it a prime target for drug discovery. Several studies have explored benzyloxyphenyl derivatives as STAT3 inhibitors.
Quantitative Data: STAT3 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of benzyloxyphenyl-methylaminophenol derivatives against the IL-6-induced STAT3 signaling pathway.
| Compound ID | Structure | R1 | R2 | IC50 (µM)[1] | Antiproliferative IC50 (µM) on MDA-MB-468 cells[1] |
| Hit 1 | Benzyloxyphenyl-methylaminophenol scaffold | H | H | > 20 | > 20 |
| 4a | 2-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | OCH3 | H | 7.71 | 9.61 |
| 4b | 2-((4-(benzyloxy)-3-chlorophenyl)(methyl)amino)phenol | Cl | H | 1.38 | Not Reported |
| 4c | 2-((4-(benzyloxy)-3-fluorophenyl)(methyl)amino)phenol | F | H | 3.25 | Not Reported |
| 4d | 2-((4-(benzyloxy)-3,5-difluorophenyl)(methyl)amino)phenol | F | F | 2.15 | Not Reported |
Experimental Protocol: STAT3 Phosphorylation Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of test compounds on IL-6-induced STAT3 phosphorylation in a suitable cancer cell line (e.g., HepG2, MDA-MB-468).[2][3][4][5]
Materials:
-
Cancer cell line with a functional STAT3 pathway
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human IL-6
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add ice-cold RIPA lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.
Visualization: STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway and the inhibitory mechanism of benzyloxy-derived compounds.
II. Neuroprotection via Inhibition of PSD95-nNOS Interaction
In neurological conditions such as ischemic stroke, the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) is a key event leading to excitotoxicity and neuronal damage.[6] Disrupting this protein-protein interaction (PPI) is a promising therapeutic strategy. Benzyloxy benzamide derivatives have been investigated for this purpose.
Quantitative Data: Neuroprotective Activity
The following table presents the neuroprotective effects of selected benzyloxy benzamide derivatives against glutamate-induced damage in primary cortical neurons.
| Compound ID | Structure | R1 | R2 | R3 | Neuroprotection (% of control) @ 10 µM |
| SCR4026 | Lead Compound | H | H | H | 55.2 ± 3.1 |
| 21 | Benzyloxy Benzamide Derivative | 4-F | H | H | 72.5 ± 4.5 |
| 29 (LY836) | Benzyloxy Benzamide Derivative | 4-F | 2-F | H | 85.1 ± 5.3[6] |
| 35 | Benzyloxy Benzamide Derivative | 4-F | H | 3-F | 78.9 ± 4.9 |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for PSD95-nNOS Interaction
This protocol is used to determine if a test compound can disrupt the interaction between PSD95 and nNOS in a cellular context.[7][8][9][10]
Materials:
-
Primary cortical neurons or relevant cell line
-
Test compound
-
Glutamate (for inducing excitotoxicity)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-PSD95, anti-nNOS, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Culture primary cortical neurons and treat with the test compound for a specified duration before inducing excitotoxicity with glutamate.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PSD95 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-nNOS antibody to detect the co-immunoprecipitated nNOS. The input lysates should also be probed for PSD95 and nNOS as controls.
-
Data Analysis: A reduction in the amount of co-immunoprecipitated nNOS in the presence of the test compound indicates a disruption of the PSD95-nNOS interaction.
Visualization: PSD95-nNOS Interaction in Ischemic Stroke
Caption: Role of the PSD95-nNOS interaction in excitotoxicity during ischemic stroke.
References
- 1. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyloxy Protecting Groups in Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex fluorinated molecules, the strategic selection and deployment of protecting groups are paramount to achieving high yields and maintaining molecular integrity. Benzyloxy-based protecting groups are a mainstay for the protection of hydroxyl and other nucleophilic functional groups. This guide provides a comparative analysis of common benzyloxy protecting groups—Benzyl (Bn), p-Methoxybenzyl (PMB), and Fluorinated Benzyl Ethers—in the context of fluorinated substrates. The comparison focuses on their stability, cleavage conditions, and orthogonality, supported by available experimental data.
Introduction to Benzyloxy Protecting Groups
The utility of a protecting group is defined by its ease of introduction, stability under a range of reaction conditions, and facile, selective removal. Benzyloxy-type protecting groups are valued for their general robustness. The parent benzyl (Bn) group is highly stable to a wide array of non-reduuctive conditions. The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring, such as in p-methoxybenzyl (PMB) or fluorinated benzyl ethers, modulates their reactivity and allows for differentiated protection and deprotection strategies.
Comparative Performance Data
The presence of fluorine atoms in a molecule can significantly influence the reactivity of protecting groups. Electron-withdrawing fluorine atoms can render benzyloxy groups more susceptible to acid-catalyzed cleavage.[1] Conversely, fluorine substitution on the benzyl protecting group itself can increase its stability towards certain cleavage conditions.
Table 1: Comparison of Deprotection Methods for Benzyloxy Groups
| Protecting Group | Deprotection Method | Reagents & Conditions | Typical Yield (%) | Notes |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C, in EtOH or EtOAc | >90% | Standard and clean deprotection. May be incompatible with other reducible functional groups. Potential for defluorination of the substrate. |
| Strong Acid Cleavage | BCl₃, CH₂Cl₂, -78 °C to rt | Variable | Effective but harsh; may not be suitable for acid-sensitive substrates.[1] | |
| TFA, HBr, or HI | Variable | Requires strong acidic conditions and can lead to side reactions.[1] | ||
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O | 85-95% | Mild and highly selective for PMB over Bn. Orthogonal to Bn. |
| Ceric Ammonium Nitrate (CAN) | 80-95% | Alternative oxidative cleavage reagent. | ||
| Acidic Cleavage | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | >90% | Cleaved under milder acidic conditions than Bn due to the electron-donating methoxy group. | |
| Fluorinated Benzyl Ethers | Catalytic Hydrogenolysis | H₂, Pd/C, in EtOH or EtOAc | <10% (after 18h) | The rate of removal is significantly slower compared to non-fluorinated benzyl ethers due to the presence of electronegative fluorine atoms.[2] |
Note: Yields are highly substrate-dependent and the provided values are illustrative.
Orthogonal Deprotection Strategies
A key advantage of using substituted benzyloxy protecting groups is the ability to perform selective deprotections. The differential reactivity of Bn and PMB groups is the foundation of a common orthogonal protection strategy. A PMB group can be selectively removed under oxidative conditions (e.g., with DDQ) while a Bn group on the same fluorinated molecule remains intact. This allows for sequential chemical modifications at different positions.
Caption: Orthogonal deprotection of PMB and Bn ethers on a fluorinated substrate.
Stability During Fluorination
The stability of benzyloxy protecting groups during the introduction of fluorine atoms into the molecule is a critical consideration. While comprehensive comparative data is limited, the general stability of benzyl ethers to many fluorinating reagents allows for their use prior to fluorination steps. However, reagents like DAST (diethylaminosulfur trifluoride) can sometimes lead to cleavage, especially at elevated temperatures. It is crucial to perform small-scale test reactions to ensure the stability of the chosen protecting group under the specific fluorination conditions.
Experimental Protocols
Protocol 1: Protection of a Fluorinated Alcohol with a Benzyl Group (General)
-
Preparation: Dissolve the fluorinated alcohol (1.0 equiv) in anhydrous DMF or THF.
-
Base Addition: Add sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Alkylation: After cessation of H₂ evolution, add benzyl bromide (BnBr, 1.2 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a PMB Ether using DDQ
-
Preparation: Dissolve the PMB-protected fluorinated compound (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Reagent Addition: Add DDQ (1.2-1.5 equiv) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Reaction: Stir the reaction vigorously and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected fluorinated compound (1.0 equiv) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously.
-
Reaction: Monitor the reaction by TLC until completion. Note that defluorination can be a side reaction, so careful monitoring is essential.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further if necessary.
Logical Workflow for Protecting Group Selection
The choice of a benzyloxy-based protecting group for a fluorinated substrate depends on the overall synthetic strategy, particularly the planned subsequent reaction conditions.
Caption: Decision workflow for selecting a benzyloxy protecting group.
Conclusion
The choice between benzyl, p-methoxybenzyl, and fluorinated benzyl protecting groups in the synthesis of fluorinated compounds is nuanced. The standard benzyl group offers broad stability but requires reductive or strong acid cleavage. The PMB group provides the significant advantage of mild, orthogonal oxidative removal, which is invaluable in multi-step syntheses. Fluorinated benzyl ethers offer enhanced stability, particularly to hydrogenolysis, but their removal can be challenging. The selection should be guided by the specific reaction conditions anticipated in the synthetic route, with careful consideration of the potential for altered reactivity imparted by the fluorine atoms within the substrate.
References
Validating the Structure of 1-(Benzyloxy)-3-fluorobenzene: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For aromatic compounds like 1-(benzyloxy)-3-fluorobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides an unambiguous confirmation of its molecular architecture. This guide offers a comparative analysis of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound, supported by detailed experimental protocols and data interpretation.
Comparative Analysis of 2D NMR Techniques
The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive map of the proton-proton and proton-carbon connectivities within a molecule. Each technique offers unique and complementary information crucial for piecing together the molecular puzzle.
| 2D NMR Technique | Information Provided | Application to this compound Structure Validation |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | - Establishes the connectivity of protons on the fluorophenyl ring. - Confirms the proton spin systems within the benzyl group. |
| HSQC (Heteronuclear Single Quantum Coherence) | Reveals direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). | - Assigns specific proton signals to their directly bonded carbon atoms. - Differentiates between CH, CH₂, and CH₃ groups. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Displays correlations between protons and carbons over two or three bonds (²JCH, ³JCH). | - Connects the benzylic protons to the fluorophenyl ring via the ether linkage. - Confirms the substitution pattern on the fluorophenyl ring by showing long-range correlations from ring protons to substituted and unsubstituted carbons. |
Experimental Data: A Case Study on a Related Analogue
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a substituted benzyloxybenzene, which serve as a proxy for the analysis of this compound.
Table 1: ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation |
| 1' | - | 158.0 (d, JCF = 240 Hz) | - |
| 2' | 6.8 (dd) | 116.0 (d, JCF = 22 Hz) | Present |
| 3' | - | 163.0 (d, JCF = 250 Hz) | - |
| 4' | 6.7 (td) | 108.0 (d, JCF = 25 Hz) | Present |
| 5' | 7.2 (q) | 130.5 (d, JCF = 8 Hz) | Present |
| 6' | 6.7 (dd) | 103.0 (d, JCF = 28 Hz) | Present |
| 7' (CH₂) | 5.1 (s) | 70.0 | Present |
| 1'' | - | 136.5 | - |
| 2''/6'' | 7.4 (d) | 127.5 | Present |
| 3''/5'' | 7.3 (t) | 128.5 | Present |
| 4'' | 7.3 (t) | 128.0 | Present |
Note: 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, 's' denotes singlet. JCF are representative carbon-fluorine coupling constants.
Table 2: Key COSY and HMBC Correlations
| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| H-2' | H-4', H-6' | C-4', C-6', C-1' |
| H-4' | H-2', H-5' | C-2', C-5', C-6' |
| H-5' | H-4', H-6' | C-1', C-3', C-4' |
| H-6' | H-2', H-5' | C-1', C-2', C-4' |
| H-7' (CH₂) | - | C-1', C-1'', C-2''/6'' |
| H-2''/6'' | H-3''/5'' | C-4'', C-7' |
| H-3''/5'' | H-2''/6'', H-4'' | C-1'', C-5''/3'' |
| H-4'' | H-3''/5'' | C-2''/6'' |
Experimental Protocols
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): The COSY experiment is a homonuclear correlation experiment that identifies spin-coupled protons.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Parameters:
-
Spectral Width (SW): 10-12 ppm in both dimensions.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Relaxation Delay (D1): 1-2 seconds.
-
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed.
-
Parameters:
-
¹H Spectral Width (SW F2): 10-12 ppm.
-
¹³C Spectral Width (SW F1): 160-200 ppm.
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Parameters:
-
¹H Spectral Width (SW F2): 10-12 ppm.
-
¹³C Spectral Width (SW F1): 160-200 ppm.
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8-10 Hz.
-
Visualization of the Structure Validation Workflow
The logical process of deducing the structure of this compound using 2D NMR can be visualized as a workflow.
Alternative Methodologies
While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary or confirmatory data.
-
X-ray Crystallography: Provides the definitive solid-state structure of a compound, assuming suitable crystals can be grown. This technique offers precise bond lengths and angles, but does not provide information about the molecule's structure in solution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule, confirming its molecular formula. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the connectivity of different parts of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the C-O ether linkage and aromatic C-H bonds, which is consistent with the proposed structure.
-
¹⁹F NMR Spectroscopy: This is a crucial 1D NMR experiment for fluorinated compounds. It provides information on the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons, which is highly diagnostic for determining the substitution pattern on the aromatic ring.
Comparative Guide to the Synthesis of 3-Fluorophenoxy-Containing Molecules: Efficacy of 1-(Benzyloxy)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to key 3-fluorophenoxy-containing molecular scaffolds, with a particular focus on the efficacy of utilizing 1-(benzyloxy)-3-fluorobenzene as a central building block. The incorporation of a 3-fluorophenoxy moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This document presents experimental data from published literature to inform synthetic strategy and decision-making in drug discovery and development.
Executive Summary
The synthesis of molecules containing a 3-fluorophenoxy group can be approached in several ways. A key decision is whether to introduce the fluorine atom early in the synthesis, using a pre-fluorinated starting material like this compound, or to perform the fluorination at a later stage. This guide compares a proposed synthetic pathway starting from this compound with an established alternative route to a common intermediate, 4-amino-3-fluorophenol. While direct experimental data for every proposed step using this compound is limited in publicly available literature, analogous reactions with similar substrates provide a strong basis for estimating the efficacy of this route.
The analysis suggests that while the this compound route offers a logical approach, particularly when the benzyloxy group serves as a protecting group for a phenol, alternative methods starting from readily available nitrophenols may offer a more direct and higher-yielding pathway to key intermediates like 4-amino-3-fluorophenol.
Proposed Synthetic Pathway Using this compound
A plausible synthetic route to a key intermediate, such as an N-aryl-4-(3-fluorophenoxy)aniline derivative, using this compound is outlined below. This pathway involves an initial ether formation, followed by functional group manipulations.
Caption: Proposed synthetic pathway starting from this compound.
Alternative Synthetic Pathway
An established alternative for the synthesis of a key 4-amino-3-fluorophenol intermediate, which can then be elaborated to the target molecule, often starts from nitrophenol derivatives.
Caption: Alternative synthetic route to 4-amino-3-fluorophenol.
Comparative Data Presentation
The following tables summarize quantitative data for the key transformations in the proposed and alternative synthetic pathways. Data for the proposed pathway is based on highly analogous reactions due to the limited availability of direct experimental results for this compound in these specific transformations.
Table 1: Comparison of Key Ether Formation Step
| Method | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Analogous Williamson Ether Synthesis | 3-Fluorobenzyl alcohol + 3-Chloro-4-fluoronitrobenzene | KOH | Acetonitrile | 35-40 | 18 | 92 | [1] |
| General Ullmann Condensation | Aryl bromide + Phenol | CuI(PPh₃)₃ | Toluene | 100 | - | 6.2 | [2] |
Note: The Williamson ether synthesis shown is analogous to the proposed Ullmann condensation, with the positions of the nucleophile and electrophile reversed. The high yield suggests this is a very efficient way to form the diaryl ether linkage.
Table 2: Comparison of Synthesis of 4-Amino-3-fluorophenol Intermediate
| Method | Starting Material | Key Steps | Overall Yield (%) | Reference |
| Proposed Route (Estimated) | This compound | Ullmann coupling, Nitro reduction, Debenzylation | Yield dependent on Ullmann step, likely lower | - |
| Alternative Route 1 | 3-Fluoro-4-nitrophenol | Catalytic Hydrogenation | 100 | [3] |
| Alternative Route 2 | p-Nitrophenol | Sulfonation, Fluorination, Desulfonation, Reduction | Not specified, multi-step | [4] |
Experimental Protocols
Analogous Williamson Ether Synthesis for Diaryl Ether Formation[1]
This protocol describes the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, a compound structurally similar to the intermediate in the proposed pathway.
-
Preparation of the Alkoxide: 3-Fluorobenzyl alcohol (0.30 kg, 2.39 mol) is dissolved in acetonitrile (6.0 L). Potassium hydroxide flakes (85%, 0.16 kg, 1.25 eq.) are added, and the suspension is heated to 35 °C.
-
Nucleophilic Aromatic Substitution: A solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) in acetonitrile (2.0 L) is added slowly, maintaining the temperature between 35-40 °C.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at this temperature for 18 hours. After completion, the mixture is cooled to 20-25 °C and quenched with water (8 L).
-
Isolation: The resulting slurry is filtered, and the solid product is washed with water (2 x 0.40 L). The product is dried at 45 °C under vacuum to yield 0.59 kg (92%) of the target compound.
Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol[3]
-
Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), 10% palladium on carbon (6.0 g) is added.
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Workup and Isolation: The catalyst is removed by filtration and washed with ethanol. The filtrate is concentrated under reduced pressure to provide 4-amino-3-fluorophenol (16.1 g, 100%) as a pale yellow solid.
General Procedure for Benzyl Ether Deprotection by Catalytic Hydrogenolysis[5][6]
-
Reaction Setup: The benzyl-protected compound is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (from a balloon to high pressure, depending on the substrate) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected product.
Note: Catalytic hydrogenation can often simultaneously reduce a nitro group and cleave a benzyl ether, potentially offering a one-step conversion of the diaryl ether intermediate to the final aniline product in the proposed pathway.[5][6]
Concluding Remarks
The use of this compound as a starting material for the synthesis of 3-fluorophenoxy-containing target molecules represents a viable, albeit less documented, synthetic strategy. The benzyloxy group serves as a robust protecting group for the phenol, which can be removed under standard hydrogenolysis conditions that are often compatible with other functional groups or can even be performed concurrently with other reductions, such as that of a nitro group.
However, a comparison with alternative, established routes to key intermediates like 4-amino-3-fluorophenol suggests that these may be more efficient in terms of overall yield and step economy. The high-yielding Williamson ether synthesis provides a strong alternative to the potentially lower-yielding Ullmann condensation for the formation of the diaryl ether bond.
Ultimately, the choice of synthetic route will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For complex molecules where protecting group strategies are essential, the use of this compound may offer advantages. For the synthesis of simpler intermediates, alternative routes may prove more practical. Further research into the direct use of this compound in coupling reactions would be beneficial to provide a more direct comparison of its efficacy.
References
- 1. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 5. file.scirp.org [file.scirp.org]
- 6. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 1-(Benzyloxy)-3-fluorobenzene against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and alternative methods for the synthesis of 1-(benzyloxy)-3-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The performance of each method is evaluated based on reaction yield, conditions, and reagent accessibility, supported by cited experimental data. Detailed protocols for each synthesis are provided to facilitate replication and adaptation in a laboratory setting.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved via nucleophilic substitution reactions, primarily the Williamson ether synthesis. Alternative strategies, such as the Ullmann condensation and the Mitsunobu reaction, offer different approaches to the formation of the ether linkage. The selection of an optimal route depends on factors including the availability of starting materials, desired scale of reaction, and tolerance to specific reaction conditions.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Mitsunobu Reaction |
| Starting Materials | 3-Fluorophenol, Benzyl Bromide | 3-Fluorophenol, Benzyl Bromide | 3-Fluorophenol, Benzyl Alcohol |
| Key Reagents | Base (e.g., K₂CO₃, NaOH), Optional: Phase Transfer Catalyst | Copper Catalyst (e.g., CuI), Base (e.g., K₂CO₃) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) |
| Solvent | Acetone, DMF, Toluene | Toluene, Xylene | THF, Diethyl ether |
| Reaction Temperature | Room Temperature to Reflux | High Temperatures (typically >100°C) | 0°C to Room Temperature |
| Reported Yield | Good to Excellent | Moderate to Good | Good |
| Key Advantages | Simple procedure, readily available and inexpensive reagents. | Suitable for forming diaryl ethers where other methods may fail. | Mild reaction conditions, proceeds with inversion of stereochemistry at the alcohol. |
| Key Disadvantages | Can be slow, may require a phase transfer catalyst for improved efficiency. | Requires a catalyst, often harsh reaction conditions (high temperature). | Stoichiometric amounts of reagents are required, generating significant byproducts (triphenylphosphine oxide) that can complicate purification. |
Experimental Protocols
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and straightforward method for preparing ethers. In this case, the sodium or potassium salt of 3-fluorophenol is reacted with benzyl bromide. The inclusion of a phase-transfer catalyst can significantly enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs.
Protocol:
To a solution of 3-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The mixture is stirred at room temperature for a short period to facilitate the formation of the potassium phenoxide salt. Benzyl bromide (1.1 eq.) is then added, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until completion. For reactions in a biphasic system (e.g., toluene and aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is added. Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers.[1] While traditionally requiring harsh conditions, modern modifications have made it a more viable option.[2][3]
Protocol:
A mixture of 3-fluorophenol (1.0 eq.), benzyl bromide (1.2 eq.), a copper(I) catalyst such as copper(I) iodide (CuI, 5-10 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.) is heated in a high-boiling non-polar solvent like toluene or xylene.[3] The reaction is typically run at elevated temperatures (100-140°C) for several hours.[3] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, filtered to remove the catalyst and inorganic salts, and the solvent is evaporated. The residue is then purified by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction provides a method for forming ethers under mild conditions with the inversion of stereochemistry at the alcohol carbon.[4][5] This reaction involves the activation of an alcohol with a combination of a phosphine (usually triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD), followed by nucleophilic attack by a phenol.[4]
Protocol:
To a solution of 3-fluorophenol (1.0 eq.), benzyl alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C, is slowly added diethyl azodicarboxylate (DEAD, 1.5 eq.).[4][6] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[4] The reaction is monitored by TLC for the consumption of the starting materials. Upon completion, the solvent is removed under reduced pressure. The purification can be challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced form of DEAD. Purification is typically achieved by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three primary synthetic methods discussed.
References
A Spectroscopic Comparison of Fluorinated versus Non-Fluorinated Benzyl Ethers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules can significantly alter their physicochemical and biological properties. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of fluorinated and non-fluorinated benzyl ethers, compounds frequently employed as protecting groups in organic synthesis and as moieties in pharmacologically active molecules. Understanding these differences is crucial for accurate structural elucidation and reaction monitoring.
This comparison focuses on the three most common spectroscopic techniques in organic chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is collated from peer-reviewed studies to ensure accuracy and reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clear Advantage in Spectral Resolution
The most pronounced differences between fluorinated and non-fluorinated benzyl ethers are observed in their NMR spectra. Fluorination of the aromatic ring significantly impacts the chemical shifts of nearby protons and carbons, a phenomenon that can be leveraged to simplify complex spectra.
A key application highlighting this advantage is in oligosaccharide synthesis, where benzyl ethers are used to protect hydroxyl groups. In non-fluorinated systems, the ¹H and ¹³C NMR signals of the benzylic methylene groups often overlap with signals from the monosaccharide core, complicating spectral analysis.[1][2] Fluorinated benzyl ethers, however, offer enhanced spectral resolution.[1][2]
Data Summary: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the typical chemical shift ranges for the key methylene group in both types of benzyl ethers.
| Compound Type | ¹H NMR (CH₂) Chemical Shift (ppm) | ¹³C NMR (CH₂) Chemical Shift (ppm) |
| Non-Fluorinated Benzyl Ether | 4.5 - 5.6 | 72 - 75 |
| Fluorinated Benzyl Ethers | Shifted to a higher field (upfield) | 59 - 62 (a shift of 10-20 ppm to a higher field)[1][2] |
Note: The exact chemical shift is dependent on the substitution pattern and the number of fluorine atoms on the aromatic ring.
The upfield shift in the ¹³C NMR spectrum of fluorinated benzyl ethers is particularly advantageous as it moves the methylene carbon signal away from the 65-85 ppm region where the monosaccharide ring carbons resonate, thus reducing spectral overlap.[1]
¹⁹F NMR Spectroscopy: An Additional Analytical Handle
A significant benefit of using fluorinated compounds is the ability to utilize ¹⁹F NMR spectroscopy. As ¹⁹F is a spin-active nucleus with 100% natural abundance, it provides a sensitive probe for structural analysis. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful tool for confirming the presence and substitution pattern of the fluorinated benzyl group.
| Fluorination Pattern | ¹⁹F NMR Chemical Shift Range (ppm) |
| 2-Fluorobenzyl | -118.59 to -119.55 |
| 2,6-Difluorobenzyl | -115.05 to -115.22 |
| 2,3,5,6-Tetrafluorobenzyl | -139.61 to -140.41 (ortho), -144.38 to -144.80 (meta) |
| Pentafluorobenzyl | -144.38 to -144.72 (ortho), -154.04 to -155.22 (para), -162.55 to -163.60 (meta) |
Data sourced from a study on fluorinated benzyl ethers of methyl-α-D-mannopyranoside.[1]
Infrared (IR) Spectroscopy: Subtle but Discernible Differences
The differences in the IR spectra of fluorinated and non-fluorinated benzyl ethers are more subtle than in NMR. The primary diagnostic absorption for ethers is the C-O stretching vibration.
| Compound Type | Key IR Absorptions (cm⁻¹) |
| Non-Fluorinated Benzyl Ethers | C-O Stretch: 1050 - 1150 (strong) Aromatic C-H Stretch: ~3030 Aliphatic C-H Stretch: ~2850-2960 |
| Fluorinated Benzyl Ethers | C-O Stretch: 1050 - 1150 (strong) C-F Stretch: 1000 - 1400 (strong, often multiple bands) Aromatic C-H Stretch: ~3050 Aliphatic C-H Stretch: ~2850-2960 |
The most significant difference is the presence of strong C-F stretching absorptions in the fingerprint region of the IR spectrum for fluorinated benzyl ethers. The exact position and number of these bands depend on the degree and pattern of fluorination. While the C-O stretch is present in both, its diagnostic utility can be hampered by the presence of the strong C-F bands in the same region.
Mass Spectrometry (MS): Distinct Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of molecules. The high electronegativity of fluorine and the strength of the C-F bond lead to distinct fragmentation pathways for fluorinated benzyl ethers compared to their non-fluorinated counterparts.
Experimental Protocols
Synthesis of Fluorinated Benzyl Ethers via Williamson Ether Synthesis
This protocol is adapted from the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside.[1]
Materials:
-
Alcohol (e.g., methyl-α-D-mannopyranoside)
-
Fluorinated benzyl bromide (e.g., pentafluorobenzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the solution and stir for 1 hour at 0 °C.
-
Add the fluorinated benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
The following are general conditions for acquiring NMR spectra of fluorinated and non-fluorinated benzyl ethers, based on reported literature.[1]
-
Instrument: 500 MHz NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
¹H NMR:
-
Frequency: 500 MHz
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
¹³C NMR:
-
Frequency: 125 MHz
-
Reference: CDCl₃ at 77.16 ppm or C₆D₆ at 128.06 ppm
-
-
¹⁹F NMR:
-
Frequency: 376 MHz
-
Reference: External standard such as CFCl₃ at 0.00 ppm
-
Visualizations
Logical Flow: Spectroscopic Comparison
Caption: Logical flow of the spectroscopic comparison.
Experimental Workflow: Synthesis and Analysis
References
In Silico Analysis of 1-(Benzyloxy)-3-fluorobenzene Derivatives: A Comparative Guide for Drug Discovery Professionals
An objective comparison of the predicted and experimental performance of 1-(benzyloxy)-3-fluorobenzene derivatives and related analogues as kinase inhibitors, providing a framework for the rational design of novel therapeutics.
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic incorporation of a benzyloxy group and a fluorine atom can modulate the physicochemical properties of a molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of in silico and experimental data for derivatives containing these key structural motifs, with a focus on their activity against clinically relevant kinases such as the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3).
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in silico and in vitro data for a selection of benzyloxy- and fluorophenyl-containing kinase inhibitors. This data, gathered from various studies, provides a comparative baseline for the potential of this compound derivatives.
| Compound ID | Target Kinase | Molecular Docking Score (kcal/mol) | Predicted Binding Interactions | In Vitro IC50 (nM) | Cell-based Activity (IC50, µM) |
| Compound 1 | EGFR | -9.8 | H-bond with Met793, Hydrophobic interactions with Leu718, Val726, Ala743, Leu844 | 20.34 | 1.98 (MDA-MB-231) |
| Compound 2 | EGFR | -8.5 | H-bond with Met793, Pi-cation with Lys745 | 1370 | >50 (A549) |
| Compound 3 | STAT3 | -7.2 | H-bond with Arg609, Hydrophobic interactions with Val637, Ile659 | 1380 | 1.38 (MDA-MB-468) |
| Compound 4 | STAT3 | -6.5 | H-bond with Ser611, Ser613 | 7710 | 7.71 (MDA-MB-468) |
Table 1: Comparative In Silico and In Vitro Data for Representative Kinase Inhibitors. This table presents a summary of molecular docking scores, key predicted binding interactions, and experimentally determined inhibitory concentrations (IC50) for compounds targeting EGFR and STAT3. The data is compiled from multiple sources to provide a comparative overview.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of in silico predictions. Below are standardized protocols for key assays used in the characterization of kinase inhibitors.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
-
Protein Preparation: The crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using software like AutoDock Tools. The prepared protein is saved in PDBQT format.[3]
-
Ligand Preparation: The 3D structure of the this compound derivative is built using a molecular editor. The ligand's rotatable bonds are defined, and Gasteiger charges are assigned. The prepared ligand is also saved in PDBQT format.
-
Grid Generation: A grid box is defined around the active site of the kinase to encompass the binding pocket. The grid parameter file is generated using AutoGrid.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box and calculates the binding affinity (docking score) for each pose.[4][5]
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and visual inspection of the interactions between the ligand and the protein residues.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and serially diluted.
-
Kinase Reaction: In a 96-well plate, the kinase, a suitable substrate, and the test compound at various concentrations are mixed in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: After incubation, a reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction.[6]
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.[6]
Signaling Pathway and Experimental Workflow
Understanding the biological context in which these inhibitors function is essential. The following diagrams illustrate a common signaling pathway targeted by these compounds and a typical workflow for their in silico analysis.
Figure 1. EGFR Signaling Pathway Inhibition.
Figure 2. A typical workflow for in silico drug discovery.
Conclusion
The in silico analysis of this compound derivatives and their analogues reveals their potential as potent kinase inhibitors. The benzyloxy and fluorophenyl moieties contribute favorably to binding within the ATP-binding pocket of kinases like EGFR and the SH2 domain of STAT3. Molecular docking studies provide valuable insights into the specific interactions that drive this binding, guiding the rational design of more potent and selective inhibitors. The presented experimental protocols offer a clear path for the validation of these computational predictions. While further experimental validation on a broader range of specifically substituted this compound derivatives is warranted, the existing data strongly supports this scaffold as a valuable starting point for the development of next-generation kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(Benzyloxy)-3-fluorobenzene Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 1-(benzyloxy)-3-fluorobenzene analogs, detailing their structure-activity relationships (SAR) as inhibitors of key biological targets. This analysis, supported by experimental data, aims to facilitate the rational design of more potent and selective therapeutic agents.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating significant inhibitory activity against a range of enzymes and signaling pathways implicated in various diseases. Notably, these compounds have shown promise as inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative disorders, Transient Receptor Potential Vanilloid 1 (TRPV1) for pain management, and Signal Transducer and Activator of Transcription 3 (STAT3) for cancer therapy. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their therapeutic efficacy.
Comparative Analysis of Biological Activity
The inhibitory potency of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzyl and fluorobenzene rings. The following tables summarize the quantitative SAR data for these analogs against MAO-B, TRPV1, and STAT3.
Monoamine Oxidase B (MAO-B) Inhibition
Analogs of this compound have been extensively studied as MAO-B inhibitors. The data reveals that substitutions on the benzyloxy moiety and the core phenyl ring play a crucial role in determining potency and selectivity.
| Compound ID | R1 (Benzyloxy Ring) | R2 (Fluorobenzene Ring) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI = IC50(A)/IC50(B)) |
| FBZ13 | 2-((3-fluorobenzyl)oxy)phenyl | 4-bromophenyl (on prop-2-en-1-one) | 0.0053[1] | >40[1] | >7547[1] |
| FBZ6 | 2-((3-fluorobenzyl)oxy)phenyl | thiophen-2-yl (on prop-2-en-1-one) | 0.023[1] | >40[1] | >1739 |
| Safinamide | 4-(3-fluorobenzyloxy) | (reference drug) | 0.021[1] | - | - |
| BB4 | 4-benzyloxy | 4-chlorophenyl (on chalcone) | 0.062[2] | >40[2] | >645 |
| BB2 | 4-benzyloxy | 2,4-dichlorophenyl (on chalcone) | 0.093[2] | >40[2] | >430 |
| ISB1 | 4-benzyloxy (on isatin) | 5-H (on isatin) | 0.124[3] | 6.824[3] | 55.03[3] |
| ISFB1 | 4-(3-fluorobenzyloxy) (on isatin) | 5-H (on isatin) | 0.135[3] | 0.678[3] | 5.02[3] |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
While specific SAR data for this compound analogs as TRPV1 antagonists is less prevalent in publicly available literature, studies on related benzamide derivatives provide valuable insights. The general pharmacophore for TRPV1 antagonists suggests that the benzyloxy group can serve as a key hydrophobic feature.
No specific IC50 values for this compound analogs as TRPV1 antagonists were identified in the search results. The table below presents data for related benzamide TRPV1 antagonists to illustrate the potency of this class of compounds.
| Compound ID | Core Structure | Substituents | hTRPV1 IC50 (nM) |
| (+/-)-2 | Benzamide | Indole and tryptamine moieties | 23[4] |
| (+/-)-3 | Benzamide | Naphthyl moiety | 14[4] |
| AMG 9810 | Cinnamide | (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][2][5]dioxin-6-yl)acrylamide | 24.5[6] |
| 15d | Phenoxyacetamide | (hydroxyethyl)methylamino group | 33[7] |
STAT3 Signaling Pathway Inhibition
The benzyloxyphenyl motif is a key feature in several STAT3 inhibitors. Modifications on this scaffold have been shown to significantly impact their potency.
Direct SAR data for this compound analogs as STAT3 inhibitors is limited. The following table includes benzyloxyphenyl-methylaminophenol derivatives to demonstrate the potential of this scaffold.
| Compound ID | Core Structure | Substituents | IL-6/STAT3 Pathway IC50 (µM) | Antiproliferative IC50 (µM) (MDA-MB-468 cells) |
| 4a | Benzyloxyphenyl-methylaminophenol | - | 7.71 | 9.61 |
| 4b | Benzyloxyphenyl-methylaminophenol | - | 1.38 | - |
| BP-1-102 | Salicylic acid derivative | Pentafluorophenyl and other moieties | - | 14.96 (for various cancer cell lines)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the biological activity of this compound analogs.
MAO-B Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO-B activity.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitor (e.g., Safinamide)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the MAO-B enzyme to the assay buffer.
-
Add the test compounds or reference inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate, fluorescent probe, and HRP mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
TRPV1 Antagonism Assay (Calcium Influx Assay)
This cell-based assay measures the ability of a compound to block the influx of calcium ions through the TRPV1 channel upon activation by an agonist like capsaicin.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
TRPV1 agonist (e.g., capsaicin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds and reference antagonist
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compounds or reference antagonist at various concentrations and incubate.
-
Stimulate the cells with the TRPV1 agonist (capsaicin).
-
Immediately measure the changes in intracellular calcium concentration by monitoring fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
STAT3 Luciferase Reporter Assay
This assay is used to screen for inhibitors of the STAT3 signaling pathway by measuring the activity of a luciferase reporter gene under the control of STAT3-responsive elements.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase plasmid (as a transfection control)
-
Transfection reagent (e.g., Lipofectamine)
-
STAT3 activator (e.g., Interleukin-6, IL-6)
-
Test compounds and reference inhibitor
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect HEK293T cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compounds or a reference inhibitor for a specified period.
-
Stimulate the cells with a STAT3 activator, such as IL-6.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of STAT3-mediated transcription for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Caption: Experimental workflow for the MAO-B inhibition assay.
Caption: Simplified STAT3 signaling pathway and point of inhibition.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of MAO-B, TRPV1, and STAT3. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions in modulating biological activity. The provided experimental protocols and visualizations offer a foundational understanding for researchers aiming to further explore and optimize these promising therapeutic agents. Future work should focus on expanding the SAR for TRPV1 and STAT3 inhibition with direct this compound analogs to enable a more direct comparison and facilitate the design of next-generation inhibitors with improved pharmacological profiles.
References
- 1. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-(Benzyloxy)-3-fluorobenzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(benzyloxy)-3-fluorobenzene, a halogenated aromatic ether, ensuring compliance and minimizing risk.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.
Quantitative Hazard Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2] |
| Skin Irritation (Category 2) | Causes skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1][2][3] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] |
Experimental Protocol: Waste Segregation and Disposal
The proper disposal of this compound is critical and must be treated as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[4][5]
-
Secondary containment for the waste container.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
Procedure:
-
Waste Identification: Confirm that the waste to be disposed of is this compound and contains no other incompatible materials.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to prevent costly and complex disposal processes.[5][6]
-
Container Preparation:
-
Obtain a designated waste container compatible with halogenated organic compounds.[7]
-
The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Solvents," and the full chemical name "this compound" should be listed.[4][6] Do not use abbreviations or chemical formulas on the label.[4]
-
Place the waste container in a secondary containment tray within a well-ventilated area, such as a designated waste storage cabinet or fume hood.[5]
-
-
Waste Transfer:
-
Perform all transfers of waste into the container within a chemical fume hood.
-
Carefully pour the this compound waste into the designated container, avoiding splashes.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[5]
-
-
Container Sealing: Securely close the waste container lid immediately after adding the waste to prevent the release of vapors.[4][7] The container must be vapor-tight and spill-proof.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][6]
-
Disposal Request: Once the container is full or has been in use for a maximum of three months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][7] Follow your institution's specific procedures for waste pickup requests.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. pfw.edu [pfw.edu]
Personal protective equipment for handling 1-(Benzyloxy)-3-fluorobenzene
This guide provides crucial safety and logistical information for the handling and disposal of 1-(Benzyloxy)-3-fluorobenzene, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, which is a solid material.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles, Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles if there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before each use and replace them immediately if contaminated. |
| Body | Laboratory Coat | A long-sleeved, buttoned laboratory coat must be worn at all times. |
| Feet | Closed-Toe Shoes | Street shoes are not permitted in the laboratory where this chemical is handled. |
| Respiratory | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe workspace. The following workflow diagram and detailed steps outline the recommended procedure from preparation to post-handling cleanup.
Caption: Workflow for Handling this compound.
1. Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Assemble all necessary equipment , such as spatulas, weigh boats, and containers, inside the fume hood to minimize movement of the chemical.
-
Ensure a spill kit compatible with solid irritants is readily accessible.
2. Weighing and Transfer:
-
To prevent the generation of dust, do not weigh the compound directly on an open balance .
-
Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).
-
Carefully transfer the desired amount of this compound into the pre-tared container.
-
Seal the container before removing it from the fume hood for weighing.
-
If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.
3. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agents.
-
Wash hands thoroughly with soap and water after the handling procedure is complete.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Waste Category: this compound is a halogenated organic compound.[1]
-
Container: All waste contaminated with this chemical, including disposable gloves, weigh boats, and paper towels, must be collected in a designated, properly sealed hazardous waste container.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[1]
3. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
